IACS-9571 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O8S.ClH/c1-8-14-42-22-16-23(43-15-10-9-13-34(2)3)18-24(17-22)44-30-21-28-27(35(4)32(37)36(28)5)20-26(30)33-45(38,39)25-11-12-29(40-6)31(19-25)41-7;/h11-12,16-21,33H,8-10,13-15H2,1-7H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYQIQKWUIYJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)N(C(=O)N3C)C)OCCCCN(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IACS-9571 Hydrochloride: A Technical Guide to a Potent Dual Inhibitor of TRIM24 and BRPF1 Bromodomains
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-9571 hydrochloride is a potent and selective small molecule inhibitor targeting the bromodomains of two key epigenetic regulators: Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][4][5] As a dual inhibitor, IACS-9571 serves as a valuable chemical probe for elucidating the roles of these bromodomains in gene transcription and cellular processes.[3][4] Its high affinity and cellular potency, coupled with favorable pharmacokinetic properties, underscore its potential as a lead compound for the development of novel therapeutics, particularly in oncology and virology. This guide provides an in-depth overview of the function, mechanism of action, and experimental characterization of this compound.
Introduction: Targeting Epigenetic Readers
Epigenetic modifications, such as histone acetylation, play a crucial role in regulating gene expression. "Reader" proteins recognize these modifications and recruit transcriptional machinery to specific genomic loci. Bromodomains are conserved structural motifs that specifically bind to acetylated lysine (B10760008) residues on histones and other proteins. The dysregulation of bromodomain-containing proteins is implicated in various diseases, including cancer.
This compound has emerged as a critical tool for studying the function of two such proteins, TRIM24 and BRPF1.[4][6][7][8][9] TRIM24, also known as Transcriptional Intermediary Factor 1 alpha (TIF1α), is a transcriptional co-regulator with E3 ubiquitin ligase activity that is overexpressed in several cancers and linked to poor prognosis.[6][7][9] BRPF1 is a scaffolding protein essential for the assembly and activity of histone acetyltransferase (HAT) complexes, and its fusion with the MOZ gene is associated with leukemia.[4][6][7][8][9] By inhibiting the bromodomains of both TRIM24 and BRPF1, IACS-9571 allows for the investigation of their downstream effects on gene regulation and cellular phenotype.
Mechanism of Action
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the TRIM24 and BRPF1 bromodomains. By occupying this site, it prevents the recruitment of these proteins to acetylated histones, thereby modulating the transcription of target genes. This disruption of protein-protein interactions forms the basis of its biological activity.
The hydrochloride salt form of IACS-9571 typically offers improved water solubility and stability compared to its freebase form, while maintaining comparable biological activity at equimolar concentrations.[1]
Quantitative Data
The potency, affinity, and selectivity of IACS-9571 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Inhibitory Potency
| Target | Assay Type | Value | Reference |
| TRIM24 | IC50 | 8 nM | [1][2][5] |
| TRIM24 | Kd (ITC) | 31 nM | [1][2][3][4][5][6][8][9] |
| BRPF1 | Kd (ITC) | 14 nM | [1][2][3][4][5][6][8][9] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; ITC: Isothermal Titration Calorimetry.
Table 2: Cellular Potency and Selectivity
| Parameter | Value | Reference |
| Cellular EC50 | 50 nM | [1][2][4][6][8] |
| Selectivity vs. BRPF2 | 9-fold | [1][2] |
| Selectivity vs. BRPF3 | 21-fold | [1][2] |
| Selectivity vs. BRD4 | >7700-fold | [1][2] |
EC50: Half-maximal effective concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize IACS-9571, the following diagrams are provided.
References
- 1. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Structure-Guided Design of IACS-9571: A Potent Dual Inhibitor of TRIM24 and BRPF1 Bromodomains
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide details the structure-guided design, mechanism of action, and key biophysical and cellular characterization of IACS-9571, a selective, high-affinity dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] Both TRIM24 and BRPF1 are implicated in the epigenetic regulation of gene expression and are considered promising targets in oncology.[1][2][3] Overexpression of TRIM24 is correlated with poor prognosis in several cancers, and BRPF1 is a critical scaffolding protein in histone acetyltransferase complexes often dysregulated in leukemia.[1][2][3]
IACS-9571 was developed through an iterative process of X-ray co-crystallography and medicinal chemistry, leading to a potent and cell-permeable chemical probe with favorable pharmacokinetic properties for both in vitro and in vivo studies.[1]
Data Presentation
The following tables summarize the key quantitative data for IACS-9571, showcasing its potency, selectivity, and drug-like properties.
Table 1: Biochemical and Cellular Potency of IACS-9571
| Parameter | Target/Assay | Value | Reference |
| ITC Kd | TRIM24 | 31 nM | [1][2][3] |
| BRPF1 | 14 nM | [1][2][3] | |
| AlphaScreen IC50 | TRIM24 | 7.6 nM | [3] |
| Cellular EC50 | AlphaLISA (HeLa cells) | 50 nM | [1][3] |
Table 2: Selectivity Profile of IACS-9571
| Bromodomain | Selectivity (Fold vs. TRIM24) | Reference |
| BRPF2 | 9 | |
| BRPF3 | 21 | |
| BRD4 (1, 2) | >7,700 |
Table 3: Physicochemical and Pharmacokinetic Properties of IACS-9571
| Parameter | Value | Reference |
| Solubility (pH 7.0) | 76 μM | |
| Bioavailability (F%) in mice | 29% | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of IACS-9571 are provided below.
AlphaScreen™ Biochemical Assay
This assay was utilized to determine the in vitro inhibitory potency of compounds against the TRIM24 bromodomain.
Materials:
-
Recombinant His-tagged TRIM24 bromodomain protein
-
Biotinylated histone H3 peptide containing acetylated lysine (B10760008) 23 (H3K23Ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His antibody-conjugated Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well OptiPlate™ (PerkinElmer)
-
EnVision® Multilabel Plate Reader (PerkinElmer)
Protocol:
-
A solution of His-TRIM24 protein and biotinylated H3K23Ac peptide was prepared in Assay Buffer.
-
Serial dilutions of IACS-9571 or control compounds were added to the wells of a 384-well plate.
-
The protein-peptide mixture was dispensed into the wells containing the compounds and incubated for 30 minutes at room temperature.
-
A suspension of Streptavidin-coated Donor beads and anti-His Acceptor beads was added to each well.
-
The plate was incubated in the dark for 1 hour at room temperature.
-
The AlphaScreen signal was read on an EnVision plate reader with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.
-
IC50 values were calculated from the dose-response curves using a standard four-parameter logistic fit.
AlphaLISA® Cellular Assay
This assay was employed to measure the target engagement of IACS-9571 in a cellular context by assessing the displacement of TRIM24 from histone H3.
Materials:
-
HeLa cells ectopically expressing FLAG-tagged TRIM24
-
Anti-FLAG Acceptor beads (PerkinElmer)
-
Biotinylated anti-histone H3 antibody
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Lysis Buffer and Assay Buffer (as per manufacturer's instructions)
-
384-well cell culture plates
Protocol:
-
HeLa cells were seeded in 384-well plates and allowed to adhere overnight.
-
Cells were treated with serial dilutions of IACS-9571 for 2 hours.
-
The cells were lysed according to the AlphaLISA protocol.
-
A mixture of anti-FLAG Acceptor beads and biotinylated anti-histone H3 antibody was added to the cell lysates and incubated.
-
Streptavidin-coated Donor beads were added, and the plate was incubated in the dark.
-
The AlphaLISA signal was measured using an EnVision plate reader.
-
EC50 values were determined from the resulting dose-response curves.
Isothermal Titration Calorimetry (ITC)
ITC was used to directly measure the binding affinity and thermodynamic parameters of the interaction between IACS-9571 and the TRIM24 and BRPF1 bromodomains.
Materials:
-
Purified recombinant TRIM24 and BRPF1 bromodomain proteins
-
IACS-9571
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl
-
MicroCal ITC200 system (Malvern Panalytical)
Protocol:
-
The protein solution (e.g., 20 µM TRIM24) was loaded into the sample cell of the ITC instrument.
-
IACS-9571 (e.g., 200 µM) was loaded into the injection syringe. Both the protein and the compound were in the same ITC buffer to minimize heats of dilution.
-
The experiment was performed at 25°C.
-
A series of small injections (e.g., 2 µL) of the IACS-9571 solution were titrated into the protein solution.
-
The heat change associated with each injection was measured.
-
The resulting data were fitted to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
X-ray Crystallography
The co-crystal structure of IACS-9571 in complex with the TRIM24 bromodomain was determined to elucidate the molecular basis of its high-affinity binding.
Protocol:
-
The TRIM24 bromodomain was crystallized, typically via the sitting-drop vapor-diffusion method, in the presence of IACS-9571.
-
Crystals were cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data were collected at a synchrotron source.
-
The structure was solved by molecular replacement using a previously determined apo-structure of the TRIM24 bromodomain.
-
The model of IACS-9571 was built into the electron density map and the structure was refined.
Visualizations
The following diagrams illustrate key aspects of the IACS-9571 design and mechanism of action.
Caption: Iterative structure-guided design workflow leading to IACS-9571.
Caption: Mechanism of action of IACS-9571 in inhibiting oncogenic signaling.
References
IACS-9571 Hydrochloride: A Technical Guide for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9571 hydrochloride is a potent and selective chemical probe for the epigenetic reader domains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3] As a dual inhibitor, it offers a valuable tool to investigate the roles of these bromodomains in gene regulation, chromatin biology, and various disease states, particularly cancer.[1][4][5][6] Overexpression of TRIM24 has been linked to poor prognosis in several cancers, and BRPF1 is a critical component of histone acetyltransferase complexes.[1][4][5][6] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols, and the relevant biological pathways.
Data Presentation
Biochemical and Cellular Activity of IACS-9571
| Parameter | Target | Value | Assay | Reference |
| IC50 | TRIM24 | 8 nM | AlphaScreen | [2][3] |
| Kd | TRIM24 | 31 nM | Isothermal Titration Calorimetry (ITC) | [2][3] |
| BRPF1 | 14 nM | Isothermal Titration Calorimetry (ITC) | [2][3] | |
| EC50 | Cellular Target Engagement | 50 nM | AlphaLISA | [2] |
Selectivity Profile of IACS-9571
| Bromodomain | Selectivity vs. TRIM24 | Reference |
| BRPF2 | 9-fold | [2][3] |
| BRPF3 | 21-fold | [2][3] |
| BRD4 | >7700-fold | [2][3] |
In Vivo Pharmacokinetics of IACS-9571 in Female CD1 Mice
| Parameter | Value | Dosing |
| Clearance | 43 mL/min/kg | 1 mg/kg IV |
| Terminal Half-life (t½) | 0.7 hours | 1 mg/kg IV |
| Oral Bioavailability (F) | 29% | 10 mg/kg PO |
Experimental Protocols
AlphaScreen™ Biochemical Assay for TRIM24 Inhibition
This protocol is adapted from established methods for measuring the binding of TRIM24 to an acetylated histone peptide.
Materials:
-
TRIM24 protein (recombinant)
-
Biotinylated histone H3 peptide containing acetylated lysine (B10760008) (e.g., H3K23Ac)
-
This compound
-
AlphaScreen™ Glutathione Acceptor beads
-
AlphaScreen™ Streptavidin Donor beads
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4
-
384-well low-volume microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Reagent Preparation:
-
Dilute TRIM24 protein in Assay Buffer.
-
Dilute the biotinylated H3K23Ac peptide in Assay Buffer.
-
-
Assay Reaction:
-
To each well of a 384-well plate, add the diluted IACS-9571 or DMSO control.
-
Add the diluted TRIM24 protein to each well.
-
Add the biotinylated H3K23Ac peptide to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Bead Addition:
-
In subdued light, add Glutathione Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature.
-
Add Streptavidin Donor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
AlphaLISA® Cellular Target Engagement Assay
This protocol outlines a method to measure the displacement of TRIM24 from chromatin in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
Lysis Buffer
-
AlphaLISA® anti-HA Acceptor beads (or other tag-specific beads)
-
AlphaLISA® Streptavidin Donor beads
-
Biotinylated anti-Histone H3 antibody
-
384-well microplates
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 384-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO control for the desired time (e.g., 4 hours).
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells by adding Lysis Buffer.
-
Incubate at 4°C with gentle shaking.
-
-
Detection:
-
To the cell lysates, add a mixture of anti-HA Acceptor beads and biotinylated anti-Histone H3 antibody.
-
Incubate at room temperature for 60 minutes.
-
In subdued light, add Streptavidin Donor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-capable plate reader. A decrease in signal indicates the displacement of TRIM24 from histone H3.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
This protocol describes the determination of the binding affinity (Kd) of IACS-9571 to TRIM24 and BRPF1.
Materials:
-
Purified recombinant TRIM24 or BRPF1 bromodomain
-
This compound
-
ITC Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5
-
ITC instrument
Procedure:
-
Sample Preparation:
-
Dissolve this compound in the ITC Buffer.
-
Dialyze the protein extensively against the same ITC Buffer to minimize buffer mismatch.
-
Degas both the protein and compound solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the IACS-9571 solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Representative Synthesis of this compound
The synthesis of IACS-9571 involves the construction of a substituted N,N-dimethylbenzimidazolone core followed by coupling with a sulfonamide side chain. The following is a representative, multi-step synthetic route based on the synthesis of similar compounds.
Step 1: Synthesis of the Benzimidazolone Core
-
A substituted o-phenylenediamine (B120857) is reacted with a carbonyl source (e.g., phosgene (B1210022) or a phosgene equivalent) to form the benzimidazolone ring.
-
N-alkylation with a suitable methylating agent (e.g., methyl iodide) under basic conditions yields the N,N-dimethylated core.
Step 2: Functionalization of the Core
-
Introduction of a functional group (e.g., an amino or hydroxyl group) onto the benzimidazolone core at the desired position through standard aromatic substitution reactions.
Step 3: Sulfonamide Side Chain Synthesis
-
A separate synthesis of the sulfonamide side chain is performed. This typically involves the reaction of a substituted aniline (B41778) with a sulfonyl chloride.
Step 4: Coupling and Final Product Formation
-
The functionalized benzimidazolone core is coupled with the sulfonamide side chain, often through a nucleophilic aromatic substitution or a coupling reaction.
-
The final compound is purified by chromatography (e.g., silica (B1680970) gel chromatography or HPLC).
-
The hydrochloride salt is formed by treating the free base with hydrochloric acid in a suitable solvent.
Characterization: The structure and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Signaling Pathways and Experimental Workflows
Mechanism of Action of IACS-9571
IACS-9571 acts as a competitive inhibitor at the acetyl-lysine binding pocket of the TRIM24 and BRPF1 bromodomains. By occupying this pocket, it prevents the recognition of acetylated histone tails, thereby disrupting the recruitment of these proteins to chromatin and modulating gene expression.
Caption: Mechanism of IACS-9571 inhibition.
Experimental Workflow for Inhibitor Characterization
The characterization of IACS-9571 as a chemical probe involves a multi-step process, from initial biochemical screening to in vivo evaluation.
Caption: Workflow for IACS-9571 characterization.
TRIM24/BRPF1 Signaling in Cancer
TRIM24 and BRPF1 are involved in signaling pathways that promote cell proliferation and survival in cancer. Their inhibition by IACS-9571 can disrupt these oncogenic processes.
Caption: TRIM24/BRPF1 signaling in cancer.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
IACS-9571 Hydrochloride: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-9571 is a potent and highly selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2] Developed through a meticulous structure-guided design process, IACS-9571 has emerged as a valuable chemical probe for elucidating the biological functions of these epigenetic reader proteins and as a potential starting point for therapeutic development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical characterization, and experimental protocols associated with IACS-9571 hydrochloride.
Introduction: The Rationale for Targeting TRIM24 and BRPF1
Epigenetic regulation is a critical layer of gene expression control, and its dysregulation is a hallmark of numerous diseases, including cancer. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, acting as "readers" of the epigenetic code.[1] The bromodomain-containing proteins TRIM24 and BRPF1 have been implicated in cancer pathogenesis.[1][3][4]
-
TRIM24 (Tripartite Motif Containing 24) , also known as Transcriptional Intermediary Factor 1α (TIF1α), is a multi-domain protein that functions as a coregulator for several nuclear receptors.[1] Its C-terminal PHD-bromodomain cassette can simultaneously recognize unmodified H3K4 and acetylated H3K23, linking it to transcriptional regulation.[1] Overexpression of TRIM24 has been correlated with poor prognosis in various cancers, and its knockdown can lead to anti-proliferative effects.[1]
-
BRPF1 (Bromodomain and PHD Finger Containing Protein 1) is a scaffolding protein essential for the assembly and activity of histone acetyltransferase (HAT) complexes, particularly those containing MOZ (Monocytic Leukemia Zinc Finger Protein).[1][3] Chromosomal rearrangements involving the BRPF1 gene are associated with leukemia.[1][3]
The development of potent and selective inhibitors for these bromodomains is therefore a promising strategy for cancer therapy.
The Discovery of IACS-9571: A Structure-Guided Approach
The discovery of IACS-9571 was the result of an iterative, structure-guided drug design process. The journey began with high-throughput screening to identify initial hit compounds with modest inhibitory activity against TRIM24. Through subsequent rounds of chemical synthesis and X-ray co-crystallography, the binding modes of these early inhibitors were elucidated, revealing key interactions within the acetyl-lysine binding pocket of the TRIM24 bromodomain.
A significant breakthrough was the discovery of a "flipped" binding mode for a dimethylbenzimidazolone scaffold. This novel orientation allowed for the strategic exploration of chemical modifications to enhance potency and selectivity. This led to the design of IACS-9571, which incorporates a dimethylamine-terminated side chain that forms crucial interactions within the TRIM24 binding site.[1]
Mechanism of Action
This compound is a competitive inhibitor of the bromodomains of TRIM24 and BRPF1. It occupies the acetyl-lysine binding pocket, thereby preventing the recruitment of these proteins to acetylated histones and other acetylated protein targets. This disruption of protein-protein interactions leads to the modulation of gene expression programs controlled by TRIM24 and BRPF1-containing complexes.
Preclinical Data Summary
IACS-9571 has been extensively characterized in a range of preclinical assays, demonstrating its high potency, selectivity, and favorable drug-like properties.
Biochemical and Cellular Potency
The inhibitory activity of IACS-9571 was determined using various biochemical and cell-based assays. The quantitative data are summarized in the table below.
| Parameter | Target/Assay | Value | Reference |
| IC50 | TRIM24 (AlphaScreen) | 7.6 nM | [1] |
| Kd | TRIM24 (ITC) | 31 nM | [1][2] |
| Kd | BRPF1 (ITC) | 14 nM | [1][2] |
| EC50 | Cellular Target Engagement (AlphaLISA) | 50 nM | [1] |
Selectivity Profile
IACS-9571 exhibits remarkable selectivity for the TRIM24 and BRPF1 bromodomains over other bromodomain families, most notably the BET (Bromodomain and Extra-Terminal domain) family.
| Bromodomain Family | Selectivity vs. TRIM24 | Reference |
| BRPF2 | 9-fold | [2] |
| BRPF3 | 21-fold | [2] |
| BRD4 (BET family) | >7,700-fold | [2] |
In Vivo Pharmacokinetics
Pharmacokinetic studies in female CD1 mice have demonstrated that IACS-9571 possesses properties suitable for in vivo evaluation.
| Parameter | Route | Dose | Value | Reference |
| Clearance | IV | 1 mg/kg | 43 mL/min/kg | [1] |
| Half-life (t1/2) | IV | 1 mg/kg | 0.7 hours | [1] |
| Bioavailability (F) | Oral | 10 mg/kg | 29% | [1] |
Development Status
Based on publicly available information, IACS-9571 is currently utilized as a high-quality chemical probe for in vitro and in vivo research to investigate the biological roles of TRIM24 and BRPF1. There is no evidence to suggest that this compound has entered human clinical trials. It remains a valuable tool for target validation and further drug discovery efforts.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of this compound
The synthesis of IACS-9571 is a multi-step process. A representative procedure for a key coupling step is described here, as detailed in the primary literature. The final compound is typically converted to the hydrochloride salt for improved solubility and stability.[2]
Representative Step: Ullmann Coupling
-
A mixture of the appropriate aryl halide intermediate (1.0 eq), 2-(dimethylamino)acetic acid (1.0 eq), the corresponding phenol (B47542) (1.5 eq), copper(I) iodide (0.3 eq), and cesium carbonate (3.0 eq) are combined in dioxane.
-
The reaction mixture is heated to 50 °C and stirred overnight.
-
After cooling, the reaction is diluted with water and acidified with 1N HCl.
-
The product is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated.
-
Purification is achieved by silica (B1680970) gel chromatography followed by preparative HPLC to yield the final compound.[1]
AlphaScreen Biochemical Assay
This assay measures the ability of a compound to inhibit the interaction between a purified bromodomain and a biotinylated histone peptide.
-
Reagents : GST-tagged TRIM24 bromodomain, biotinylated H3K23Ac peptide, Glutathione Donor beads, and Streptavidin Acceptor beads.
-
Procedure :
-
Add assay buffer to a 384-well plate.
-
Add the test compound (IACS-9571) at various concentrations.
-
Add the GST-tagged TRIM24 bromodomain and the biotinylated H3K23Ac peptide.
-
Incubate at room temperature.
-
Add a mixture of Glutathione Donor beads and Streptavidin Acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates inhibition of the protein-peptide interaction.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation :
-
Purified TRIM24 or BRPF1 bromodomain is extensively dialyzed against the ITC buffer.
-
IACS-9571 is dissolved in the final dialysis buffer.
-
All solutions are degassed prior to use.
-
-
Instrumentation : A MicroCal ITC200 or similar instrument is used.
-
Procedure :
-
The protein solution (e.g., 10-20 µM) is loaded into the sample cell.
-
The IACS-9571 solution (e.g., 100-200 µM) is loaded into the injection syringe.
-
A series of small injections of the IACS-9571 solution are made into the protein solution at a constant temperature (e.g., 25 °C).
-
The heat released or absorbed after each injection is measured.
-
The resulting data are fitted to a binding model to determine the thermodynamic parameters.[5]
-
AlphaLISA Cellular Target Engagement Assay
This assay measures the displacement of an ectopically expressed bromodomain-containing protein from endogenous histone H3 in cells.[6][7]
-
Cell Line : HeLa cells ectopically expressing FLAG-tagged TRIM24(PHD-bromo).
-
Procedure :
-
Seed the HeLa cells in a 384-well plate and allow them to adhere.
-
Treat the cells with IACS-9571 at various concentrations and incubate.
-
Lyse the cells using a specific AlphaLISA lysis buffer.
-
Add a mixture of anti-FLAG Acceptor beads and biotinylated anti-Histone H3 antibody to the lysate.
-
Incubate to allow for bead-protein complex formation.
-
Add Streptavidin Donor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaLISA-capable plate reader. A decrease in signal indicates the displacement of TRIM24 from histone H3 by IACS-9571.[1][6]
-
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
References
- 1. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
IACS-9571 Hydrochloride: An In-Depth Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-9571 hydrochloride is a potent and selective small molecule inhibitor targeting the bromodomains of Tripartite Motif-containing protein 24 (TRIM24) and Bromodomain and PHD finger-containing protein 1 (BRPF1).[1][2] These proteins are key epigenetic regulators implicated in the pathogenesis of various cancers and other diseases. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, target engagement, and effects in preclinical models. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting TRIM24 and BRPF1.
Introduction
Epigenetic modifications play a crucial role in regulating gene expression without altering the underlying DNA sequence. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby influencing chromatin structure and gene transcription. The dysregulation of bromodomain-containing proteins is increasingly recognized as a driver of various diseases, including cancer.
TRIM24, also known as Transcriptional Intermediary Factor 1 alpha (TIF1α), is a multidomain protein that functions as a transcriptional co-regulator and E3 ubiquitin ligase. Its bromodomain is critical for its interaction with acetylated histones, and its overexpression has been linked to poor prognosis in several cancers. BRPF1 is a scaffolding protein that is a core component of histone acetyltransferase (HAT) complexes, playing a vital role in chromatin modification and gene activation.
IACS-9571 was developed as a high-affinity dual inhibitor of the TRIM24 and BRPF1 bromodomains, serving as a chemical probe to explore the biological functions of these proteins and as a potential therapeutic agent.[3][4][5] This guide summarizes the key findings related to the biological activity of this compound.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pocket of the bromodomains of TRIM24 and BRPF1. This inhibition disrupts the interaction of these proteins with acetylated histones and other acetylated proteins, thereby modulating their chromatin-associated functions and downstream gene expression programs.
The following diagram illustrates the proposed mechanism of action:
Caption: Mechanism of action of this compound.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Inhibitory Potency
| Target | Assay Type | Parameter | Value (nM) | Reference |
| TRIM24 | Isothermal Titration Calorimetry (ITC) | Kd | 31 | [3][4][5] |
| BRPF1 | Isothermal Titration Calorimetry (ITC) | Kd | 14 | [3][4][5] |
| TRIM24 | AlphaScreen | IC50 | 8 | [4] |
| BRPF2 | - | Selectivity vs TRIM24 | 9-fold | [2] |
| BRPF3 | - | Selectivity vs TRIM24 | 21-fold | [2] |
| BAZ2B | - | Kd | 400 | [2] |
| TAF1 (BD2) | - | Kd | 1800 | [2] |
| BRD4 (BD1/BD2) | - | Selectivity vs TRIM24 | >7700-fold | [2] |
Table 2: Cellular Activity
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| HeLa | AlphaLISA | EC50 | 50 | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize the biological activity of this compound.
AlphaScreen™ Biochemical Assay
This assay is used to determine the in vitro inhibitory potency of IACS-9571 on the interaction between the TRIM24 bromodomain and an acetylated histone peptide.
Caption: Workflow for the AlphaScreen biochemical assay.
Protocol:
-
Reagent Preparation:
-
Recombinant GST-tagged TRIM24 bromodomain and a biotinylated histone H3 peptide (e.g., H3K23ac) are prepared in assay buffer.
-
This compound is serially diluted to create a concentration gradient.
-
-
Assay Plate Setup:
-
The assay is performed in a 384-well plate.
-
TRIM24 protein, biotinylated peptide, and IACS-9571 dilutions are added to the wells.
-
-
Incubation:
-
The plate is incubated to allow for binding between the protein and the peptide in the presence of the inhibitor.
-
-
Bead Addition:
-
Glutathione-coated donor beads and streptavidin-coated acceptor beads are added to the wells. The donor beads bind to the GST-tagged TRIM24, and the acceptor beads bind to the biotinylated histone peptide.
-
-
Signal Detection:
-
The plate is incubated in the dark to allow for bead association.
-
The plate is read using an EnVision plate reader. In the absence of an inhibitor, the proximity of the donor and acceptor beads results in a luminescent signal. IACS-9571 disrupts the protein-peptide interaction, leading to a decrease in signal.
-
-
Data Analysis:
-
IC50 values are calculated by plotting the signal intensity against the inhibitor concentration.
-
AlphaLISA® Cellular Assay
This assay measures the target engagement of IACS-9571 in a cellular context by quantifying its ability to displace the TRIM24 bromodomain from endogenous histone H3.
Protocol:
-
Cell Culture and Treatment:
-
HeLa cells are seeded in a 384-well plate and allowed to adhere.
-
Cells are treated with a serial dilution of this compound and incubated.
-
-
Cell Lysis and Histone Extraction:
-
A specific lysis buffer is added to the wells to lyse the cells and extract histones.
-
-
Antibody and Bead Incubation:
-
A biotinylated anti-Histone H3 antibody and an antibody recognizing an epitope tag on an ectopically expressed TRIM24 bromodomain (or an anti-TRIM24 antibody for the endogenous protein) are added.
-
Streptavidin-coated donor beads and antibody-conjugated acceptor beads are then added.
-
-
Signal Detection:
-
The plate is incubated in the dark.
-
The AlphaLISA signal is read on a compatible plate reader.
-
-
Data Analysis:
-
EC50 values are determined by analyzing the dose-response curve of IACS-9571.
-
Signaling Pathways and Cellular Effects
Inhibition of TRIM24 and BRPF1 by IACS-9571 has been shown to impact several cellular processes and signaling pathways.
Effects on Gene Expression
By displacing TRIM24 and BRPF1 from chromatin, IACS-9571 can lead to changes in the expression of target genes. For example, in some cancer cell lines, inhibition of TRIM24 has been associated with the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Antiproliferative and Pro-apoptotic Effects
In certain cancer contexts, IACS-9571 has demonstrated antiproliferative effects and the ability to induce apoptosis. These effects are thought to be a consequence of the altered gene expression profiles resulting from TRIM24 and BRPF1 inhibition.
HIV-1 Latency Reversal
Interestingly, IACS-9571 has been identified as a latency-reversing agent (LRA) for HIV-1.[3] It can reactivate latent HIV-1 provirus, suggesting a role for TRIM24 in maintaining viral latency. The proposed mechanism involves the modulation of transcriptional elongation from the HIV-1 long terminal repeat (LTR).
The following diagram illustrates the logical relationship in HIV-1 latency reversal:
References
- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
IACS-9571 Hydrochloride: A Technical Guide to a Dual TRIM24/BRPF1 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-9571 hydrochloride (CAS Number: 2319611-93-1) is a potent and selective small molecule inhibitor targeting the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3][4] These proteins are key epigenetic regulators implicated in the transcriptional control of genes involved in oncogenesis.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and a summary of its in vitro and cellular activities. Detailed methodologies for key experimental assays are outlined, and its therapeutic potential is discussed through the visualization of the targeted signaling pathways.
Introduction
Epigenetic modifications play a crucial role in regulating gene expression, and their dysregulation is a hallmark of many human diseases, including cancer. "Reader" domains, such as bromodomains, recognize these modifications and recruit transcriptional machinery to specific genomic loci. TRIM24 and BRPF1 are bromodomain-containing proteins that have emerged as attractive therapeutic targets due to their roles in cancer progression.[5][6] IACS-9571 was developed as a high-affinity chemical probe to investigate the biological functions of these two proteins and to explore their potential as therapeutic targets.[7][8]
Physicochemical Properties
This compound is the salt form of IACS-9571, which generally offers improved water solubility and stability for research purposes.[1]
| Property | Value | Reference |
| CAS Number | 2319611-93-1 | [2][9] |
| Molecular Formula | C₃₂H₄₃ClN₄O₈S | [9] |
| Molecular Weight | 679.22 g/mol | [9] |
| Appearance | Light brown to brown solid | [9] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action
IACS-9571 is a competitive inhibitor of the bromodomains of TRIM24 and BRPF1.[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. By occupying the acetyl-lysine binding pocket of TRIM24 and BRPF1, IACS-9571 prevents their interaction with chromatin, thereby modulating the transcription of target genes.[7]
TRIM24 acts as a "reader" of histone modifications and functions as a transcriptional co-regulator for various nuclear receptors, including the estrogen receptor.[1][10] It is also an E3 ubiquitin ligase that can target proteins like p53 for degradation.[1][11] BRPF1 is a scaffold protein essential for the assembly and enzymatic activity of the MOZ/MORF histone acetyltransferase (HAT) complexes, which are involved in chromatin remodeling and transcriptional activation.[12][13][14]
The dual inhibition of TRIM24 and BRPF1 by IACS-9571 is expected to disrupt these processes, leading to anti-proliferative and pro-apoptotic effects in cancer cells dependent on these pathways.
In Vitro and Cellular Activity
IACS-9571 demonstrates potent and selective inhibition of TRIM24 and BRPF1 in both biochemical and cellular assays.
| Assay Type | Target | Value | Reference |
| Biochemical IC₅₀ | TRIM24 | 8 nM | [1][2][3][4] |
| Binding Affinity (Kd) | TRIM24 | 31 nM | [1][2][3][4] |
| BRPF1 | 14 nM | [1][2][3][4] | |
| Cellular EC₅₀ | (Target Engagement) | 50 nM | [1][7][8] |
Selectivity Profile: IACS-9571 exhibits high selectivity for TRIM24 and BRPF1 over other bromodomain families, including the BET (Bromodomain and Extra-Terminal domain) family. It shows greater than 7,700-fold selectivity against BRD4.[1][2] It also displays 9- and 21-fold selectivity against the related BRPF2 and BRPF3 proteins, respectively.[1][2]
Experimental Protocols
Detailed, step-by-step protocols for experiments specifically using IACS-9571 are not publicly available. However, based on the cited literature, the following general methodologies are employed to characterize this inhibitor.
AlphaScreen™ Biochemical Assay
This assay is used to determine the in vitro potency (IC₅₀) of IACS-9571 against the TRIM24 bromodomain. It is a bead-based, non-radioactive, homogeneous assay.
Principle: The assay measures the competition between IACS-9571 and a biotinylated histone peptide for binding to a GST-tagged TRIM24 bromodomain. Donor and acceptor beads are brought into proximity when the protein and peptide interact, generating a signal. The inhibitor disrupts this interaction, leading to a decrease in the signal.
General Protocol:
-
A mixture of GST-tagged TRIM24 bromodomain and a biotinylated histone H3 peptide (acetylated at lysine 23) is prepared in assay buffer.
-
Serial dilutions of this compound (or DMSO as a control) are added to the wells of a microplate.
-
The protein-peptide mixture is added to the wells.
-
Glutathione donor beads and streptavidin acceptor beads are added.
-
The plate is incubated in the dark at room temperature.
-
The signal is read on an AlphaScreen-capable plate reader.
-
IC₅₀ values are calculated from the dose-response curves.
AlphaLISA® Cellular Target Engagement Assay
This assay measures the ability of IACS-9571 to disrupt the interaction of TRIM24 with its endogenous target (histone H3) within a cellular context, providing the cellular potency (EC₅₀).
Principle: This is a proximity-based immunoassay performed on cell lysates. An antibody against TRIM24 is conjugated to acceptor beads, and an antibody against acetylated histone H3 is biotinylated and captured by streptavidin donor beads. When TRIM24 is bound to histones, the beads are in close proximity, generating a signal. IACS-9571 displaces TRIM24 from the chromatin, reducing the signal.
General Protocol:
-
Cells (e.g., HeLa) are seeded in a microplate and treated with serial dilutions of this compound for a specified time.
-
Cells are lysed using a specific lysis buffer.
-
The cell lysate is incubated with a mixture of anti-TRIM24 acceptor beads and biotinylated anti-acetyl-histone H3 antibody.
-
Streptavidin donor beads are added.
-
The plate is incubated in the dark at room temperature.
-
The signal is read on an AlphaLISA-capable plate reader.
-
EC₅₀ values are determined from the dose-response curves.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic locations where TRIM24 and BRPF1 are bound and to assess how IACS-9571 affects this binding on a genome-wide scale.
General Protocol:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest (TRIM24 or BRPF1) is used to immunoprecipitate the protein-DNA complexes.
-
Reverse Cross-linking: The cross-links are reversed, and the protein is digested, releasing the DNA.
-
DNA Purification: The DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for next-generation sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome to identify the protein's binding sites.
References
- 1. Regulation of gene expression in human cancers by TRIM24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are TRIM24 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 10. The tripartite motif-containing 24 is a multifunctional player in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. factorbook.org [factorbook.org]
- 12. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural insights into recognition of acetylated histone ligands by the BRPF1 bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of IACS-9571: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of IACS-9571, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the intricate signaling pathways modulated by these epigenetic readers.
Quantitative Selectivity Profile
IACS-9571 demonstrates high affinity for the bromodomains of TRIM24 and BRPF1, with excellent selectivity against other bromodomain-containing proteins, most notably the Bromodomain and Extra-Terminal Domain (BET) family.[1][2][3][4][5] The following tables summarize the in vitro and cellular potency of IACS-9571.
Table 1: In Vitro Binding Affinity and Inhibition
| Target | Assay Type | Value | Reference |
| TRIM24 | IC50 (AlphaScreen) | 7.6 nM | [6] |
| TRIM24 | Kd (ITC) | 31 nM | [7][8] |
| BRPF1 | Kd (ITC) | 14 nM | [7][8] |
Table 2: Selectivity Against Other Bromodomains
| Target | Selectivity vs. TRIM24 | Assay Type | Concentration | % Inhibition/Kd | Reference |
| BRPF2 | 9-fold | - | - | - | [2][3][4] |
| BRPF3 | 21-fold | - | - | - | [2][3][4] |
| BRD4 (BD1 & BD2) | >7,700-fold | - | - | - | [2][3][4] |
| Panel of 32 Bromodomains | - | DiscoveRx | 1 µM | Varied | [6] |
Table 3: Cellular Potency
| Cell Line | Assay Type | Value (EC50) | Reference |
| HeLa | AlphaLISA | 50 nM | [6] |
Experimental Protocols
The following sections detail the methodologies employed to characterize the selectivity profile of IACS-9571.
AlphaScreen™ Biochemical Assay
The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) was utilized to determine the in vitro inhibitory activity of IACS-9571 against the TRIM24 bromodomain.[6] This assay measures the displacement of a biotinylated histone H3 peptide (acetylated at lysine (B10760008) 23) from the TRIM24 bromodomain.
General Protocol:
-
Protein and Peptide Preparation: Recombinant GST-tagged TRIM24 PHD-bromodomain (amino acids 835-1051) and a biotinylated histone H3 peptide containing the acetylated lysine 23 (H3K23Ac) are used.
-
Assay Components: Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads are utilized.
-
Reaction: In the absence of an inhibitor, the binding of the GST-TRIM24 protein to the biotinylated H3K23Ac peptide brings the Donor and Acceptor beads into close proximity.
-
Signal Generation: Upon excitation at 680 nm, the Donor beads generate singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm.
-
Inhibition Measurement: IACS-9571 competes with the H3K23Ac peptide for binding to the TRIM24 bromodomain. This disruption of the protein-peptide interaction leads to a decrease in the AlphaScreen signal, which is proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry was employed to directly measure the binding affinity (Kd) of IACS-9571 to the bromodomains of TRIM24 and BRPF1.[7][8] ITC measures the heat change that occurs upon the binding of a ligand to a macromolecule.
General Protocol:
-
Sample Preparation: Purified recombinant TRIM24 (amino acids 835-1051) and BRPF1 bromodomain proteins are dialyzed against the experimental buffer. The IACS-9571 compound is dissolved in the same buffer to minimize heats of dilution.
-
Instrumentation: The experiment is performed using an isothermal titration calorimeter. The protein solution is placed in the sample cell, and the compound solution is loaded into the injection syringe.
-
Titration: A series of small injections of the IACS-9571 solution are made into the protein solution in the sample cell.
-
Data Acquisition: The heat released or absorbed during each injection is measured. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.
-
Data Analysis: The binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).
AlphaLISA® Cellular Target Engagement Assay
The AlphaLISA® (Homogeneous Luminescent Proximity Assay) was used to measure the ability of IACS-9571 to engage its target, TRIM24, within a cellular context.[6] This assay quantifies the displacement of ectopically expressed TRIM24 from endogenous histone H3 in HeLa cells.
General Protocol:
-
Cell Line: HeLa cells are engineered to express FLAG-tagged TRIM24 PHD-bromodomain.
-
Compound Treatment: The cells are treated with varying concentrations of IACS-9571.
-
Cell Lysis: After incubation, the cells are lysed to release the cellular contents.
-
Assay Components: The lysate is incubated with anti-FLAG Acceptor beads and biotinylated anti-histone H3 antibody, followed by the addition of Streptavidin-coated Donor beads.
-
Signal Detection: In untreated cells, the interaction between FLAG-TRIM24 and histone H3 brings the Donor and Acceptor beads together, generating a luminescent signal.
-
Target Engagement Measurement: IACS-9571 entering the cells and binding to TRIM24 disrupts its interaction with histone H3. This leads to a dose-dependent decrease in the AlphaLISA signal, from which the cellular EC50 value is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TRIM24 and BRPF1, as well as the experimental workflows for the assays described above.
Caption: Workflow for the in vitro AlphaScreen™ assay.
Caption: Simplified TRIM24 signaling pathways.
Caption: Role of BRPF1 in HAT complex assembly.
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IACS-9571 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IACS-9571 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9571 hydrochloride is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2] These proteins are epigenetic readers that play crucial roles in the regulation of gene expression and have been implicated in various cancers.[3][4][5] IACS-9571 serves as a valuable chemical probe for elucidating the biological functions of TRIM24 and BRPF1 and for exploring their potential as therapeutic targets. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
IACS-9571 selectively binds to the bromodomains of TRIM24 and BRPF1, preventing their interaction with acetylated lysine (B10760008) residues on histone tails and other proteins. This disruption of protein-protein interactions modulates the transcription of target genes. TRIM24 has been shown to be involved in several signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, and it also acts as a negative regulator of the tumor suppressor p53.[3][4][6] BRPF1 is a core scaffold protein of the MOZ/MORF histone acetyltransferase (HAT) complexes, which are critical for gene regulation during development and in disease.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for IACS-9571 from biochemical and cellular assays.
Table 1: Biochemical Activity of IACS-9571 [1][2]
| Target | Assay Type | IC50 (nM) | Kd (nM) |
| TRIM24 | AlphaScreen | 8 | 31 |
| BRPF1 | - | - | 14 |
Table 2: Cellular Activity of IACS-9571 [2]
| Assay Type | Cell Line | EC50 (nM) | Description |
| AlphaLISA | HeLa | 50 | Inhibition of Flag-tagged TRIM24-PHD/bromodomain interaction |
| CellTiter-Glo | 22Rv1 | - | Antiproliferative activity after 96 hrs |
Experimental Protocols
Biochemical Bromodomain Inhibition Assay (AlphaScreen)
This protocol describes a bead-based proximity assay to measure the inhibition of TRIM24 bromodomain binding to an acetylated histone peptide by IACS-9571.
Materials:
-
This compound
-
Recombinant human TRIM24 bromodomain protein
-
Biotinylated histone H3 peptide containing an acetylated lysine residue
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-tag antibody-conjugated Acceptor beads (e.g., anti-GST, anti-His) (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white opaque microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the IACS-9571 dilutions.
-
Add the recombinant TRIM24 bromodomain protein to each well at a final concentration optimized for the assay.
-
Add the biotinylated histone peptide to each well at a final concentration optimized for the assay.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
Prepare a mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads in assay buffer.
-
Add the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis: Calculate the percentage of inhibition for each IACS-9571 concentration relative to DMSO-treated controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Target Engagement Assay (AlphaLISA)
This protocol details a cellular assay to measure the ability of IACS-9571 to disrupt the interaction between TRIM24 and histone H3 within cells.[8]
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
Cell lysis buffer
-
Biotinylated anti-Histone H3 antibody
-
Anti-TRIM24 antibody-conjugated Acceptor beads (PerkinElmer)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
384-well white opaque microplates
Procedure:
-
Seed HeLa cells in a 384-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time (e.g., 2-4 hours).
-
Lyse the cells by adding the cell lysis buffer.
-
Add a mixture of biotinylated anti-Histone H3 antibody and anti-TRIM24 Acceptor beads to each well.
-
Incubate at room temperature for 1 hour with gentle shaking.
-
Add Streptavidin-coated Donor beads to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaLISA-compatible plate reader.
Data Analysis: Calculate the percentage of target engagement for each IACS-9571 concentration relative to DMSO-treated controls. Determine the EC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes a luminescent cell viability assay to determine the effect of IACS-9571 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., 22Rv1, MOLM-13)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well white opaque microplates
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.
-
Allow the cells to adhere (for adherent cells) or stabilize (for suspension cells) overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for the desired period (e.g., 72-96 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis: Normalize the luminescence signal of treated cells to that of DMSO-treated controls. Calculate the percentage of viability and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blotting for Downstream Target Modulation
This protocol is for assessing the effect of IACS-9571 on the protein levels of TRIM24, BRPF1, and their downstream effectors.
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-TRIM24, anti-BRPF1, anti-p53, anti-β-catenin, anti-phospho-Akt, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-β-actin, anti-GAPDH) to ensure equal protein loading.
Data Analysis: Quantify the band intensities using image analysis software. Normalize the protein levels to the loading control and compare the expression levels in treated versus untreated cells.
Apoptosis Assay (Caspase-Glo® 3/7)
This protocol outlines a method to measure the induction of apoptosis by IACS-9571 through the activity of caspases 3 and 7.
Materials:
-
Cancer cell line of interest
-
This compound
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
96-well white opaque microplates
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 24-48 hours).
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence with a plate reader.
Data Analysis: Compare the luminescence signal from treated cells to that of untreated cells to determine the fold-increase in caspase 3/7 activity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for cell viability assay using CellTiter-Glo®.
Caption: Simplified overview of TRIM24 signaling pathways modulated by IACS-9571.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands [genscript.com.cn]
- 7. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Study of IACS-9571 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9571 hydrochloride is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3][4][5][6] Bromodomains are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression.[3] Dysregulation of TRIM24 and BRPF1 has been implicated in various cancers, making them attractive therapeutic targets.[3][4][6] IACS-9571 exhibits low nanomolar affinities for both TRIM24 and BRPF1, excellent cellular potency, and favorable pharmacokinetic properties, positioning it as a valuable chemical probe for in vitro and in vivo investigations.[3][4][5]
These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound in preclinical cancer models.
Mechanism of Action
IACS-9571 functions by competitively binding to the bromodomains of TRIM24 and BRPF1, thereby preventing their interaction with acetylated histones and other proteins. This disruption of protein-protein interactions inhibits the downstream signaling pathways regulated by these epigenetic readers, which can lead to cell cycle arrest, senescence, and apoptosis in cancer cells.[7] Notably, IACS-9571 is highly selective and does not interact with the BET sub-family of bromodomains.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of IACS-9571.
Quantitative Data Summary
The following table summarizes the key in vitro and pharmacokinetic parameters of IACS-9571.
| Parameter | Value | Species | Reference |
| TRIM24 IC50 | 8 nM | - | [1][2] |
| TRIM24 Kd | 31 nM | - | [1][2][3][5] |
| BRPF1 Kd | 14 nM | - | [1][2][3][5] |
| Cellular EC50 | 50 nM | - | [3][5] |
| Oral Bioavailability (F) | 29% | Mouse | [3][5] |
| Intravenous Half-life (t1/2) | 0.7 h | Mouse | [3] |
Proposed In Vivo Study Design
This section outlines a detailed protocol for a xenograft study to evaluate the in vivo efficacy of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for an in vivo efficacy study.
Experimental Protocols
1. Cell Lines and Culture
-
Cell Line Selection: Choose a cancer cell line known to have high expression or dependency on TRIM24 or BRPF1. Examples could include certain subtypes of breast cancer, prostate cancer, or acute myeloid leukemia (AML).
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model
-
Species and Strain: Use female athymic nude mice (e.g., NU/NU) or NOD-SCID mice, 6-8 weeks old.
-
Acclimatization: Allow the animals to acclimatize for at least one week before the start of the experiment. House them in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
3. Tumor Implantation
-
Cell Preparation: Harvest cultured cancer cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
5. Drug Formulation and Administration
-
This compound Formulation: Based on its reported oral bioavailability of 29% in mice, oral gavage is a suitable route of administration.[3][5] Formulate this compound in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water. The final concentration should be calculated based on the desired dose and a dosing volume of 10 mL/kg.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered orally once daily (PO, QD).
-
Group 2: this compound (e.g., 25 mg/kg), PO, QD.
-
Group 3: this compound (e.g., 50 mg/kg), PO, QD.
-
Group 4 (Optional): Positive control (a standard-of-care agent for the chosen cancer model).
-
-
Administration: Administer the treatments for a predefined period, for example, 21 consecutive days.
6. Efficacy Evaluation
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes and body weights every 2-3 days throughout the treatment period. TGI is the primary endpoint and can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Monitor body weight as an indicator of toxicity. A body weight loss of more than 15-20% may necessitate dose reduction or discontinuation of treatment for the affected animal.
7. Endpoint and Tissue Collection
-
Study Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the treatment cycle.
-
Tissue Collection: At the endpoint, euthanize the mice and collect tumors and other relevant organs. A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blot for TRIM24/BRPF1 target engagement) and the remainder fixed in formalin for histopathological examination.
8. Statistical Analysis
-
Analyze the differences in tumor growth between the treatment and control groups using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
This document provides a foundational framework for designing and conducting in vivo studies with this compound. The proposed protocols are based on the known mechanism of action and pharmacokinetic properties of the compound, combined with standard practices in preclinical oncology research. Researchers should adapt these protocols to their specific cancer models and experimental objectives. Careful execution of these studies will be crucial in elucidating the therapeutic potential of IACS-9571 in various cancer settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor. | Broad Institute [broadinstitute.org]
- 5. invivochem.net [invivochem.net]
- 6. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for IACS-9571 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of IACS-9571 hydrochloride, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1), for in vitro cell culture experiments.
Product Information
This compound is a chemical probe used to investigate the biological roles of TRIM24 and BRPF1 in epigenetic regulation and gene expression.[1][2][3] Its inhibition of these proteins has implications for various diseases, including cancer. The hydrochloride salt form offers enhanced water solubility and stability compared to its free base.[2]
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Weight | 679.23 g/mol | [4] |
| Formula | C₃₂H₄₃ClN₄O₈S | [4] |
| Appearance | Solid Powder | [4] |
| Solubility | Soluble in DMSO (10 mM) | [4][5] |
| Enhanced solubility in water for the hydrochloride salt | [2][6] |
Table 2: Potency and Selectivity
| Parameter | Target | Value | Source |
| IC₅₀ | TRIM24 | 8 nM | [1][2][3] |
| K_d_ | TRIM24 | 31 nM | [1][2][3][4] |
| K_d_ | BRPF1 | 14 nM | [1][2][3][4] |
| Cellular EC₅₀ | 50 nM | [1][2][3][4] | |
| Selectivity | >7,700-fold vs. BRD4 | [1][2][4] | |
| 9-fold vs. BRPF2 | [1][2][4] | ||
| 21-fold vs. BRPF3 | [1][2][4] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.67923 mg of the compound (Molecular Weight = 679.23 g/mol ).
-
Dissolve: Add the appropriate volume of sterile DMSO to the powder. For the example above, add 100 µL of DMSO.
-
Solubilize: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.
-
Store: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6]
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM stock solution to the desired final concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the concentration of DMSO in the final culture medium, it is advisable to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium to obtain a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to obtain a final concentration of 1 µM in 10 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
Mix: Gently mix the medium containing this compound before adding it to the cells.
-
DMSO Control: It is crucial to include a vehicle control in your experiments by adding the same final concentration of DMSO to a parallel set of cells.
Visualizations
Signaling Pathway of IACS-9571
Caption: IACS-9571 inhibits TRIM24 and BRPF1 bromodomains, altering gene expression.
Experimental Workflow for IACS-9571 Preparation
Caption: Workflow for preparing this compound solutions for cell culture.
References
Application Notes and Protocols for IACS-9571 Hydrochloride Chromatin Immunoprecipitation Sequencing (ChIP-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9571 hydrochloride is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1)[1][2][3][4][5]. Bromodomains are crucial protein modules that recognize acetylated lysine (B10760008) residues on histones, playing a key role in the epigenetic regulation of gene expression[1][6]. By inhibiting the binding of TRIM24 and BRPF1 to chromatin, IACS-9571 can modulate gene transcription and is a valuable tool for studying the roles of these proteins in health and disease, including cancer[1][7].
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of DNA-associated proteins[8][9][10]. When applied to a small molecule inhibitor like IACS-9571, ChIP-seq can be adapted to investigate how the inhibitor affects the chromatin association of its target proteins. This protocol provides a detailed methodology for performing a ChIP-seq experiment to assess the impact of IACS-9571 on the chromatin occupancy of a target protein, such as TRIM24.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of IACS-9571 action and the general workflow for the ChIP-seq protocol.
Caption: Mechanism of IACS-9571 action on chromatin binding.
Caption: General workflow of the ChIP-seq experiment.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the IACS-9571 ChIP-seq protocol. Table 1 provides details from a specific study, while Table 2 offers general recommendations for reagents.
Table 1: Experimental Parameters for IACS-9571 ChIP-Rx
| Parameter | Value | Reference |
| Cell Type | Leukemia Cells (example) | [7] |
| Cell Number per IP | 1 x 10⁸ | [7] |
| IACS-9571 Concentration | 2.5 µM | [7] |
| Treatment Duration | 24 hours (example) | [7] |
| Cross-linking Agent | Formaldehyde | [7] |
| Final Formaldehyde Conc. | 1.1% | [7] |
| Spike-in Control | Mouse 3T3 cells (10% of human cells) | [7] |
Table 2: Recommended Reagent Concentrations and Volumes
| Reagent | Concentration / Amount | Notes |
| Formaldehyde | 1% final concentration | For cross-linking. |
| Glycine (B1666218) | 0.125 M final concentration | To quench cross-linking. |
| ChIP-grade Antibody | 1-10 µg per IP | Optimal amount should be determined empirically. |
| Protein A/G Beads | 20-30 µL of slurry per IP | A 1:1 mixture is often recommended for polyclonal antibodies. |
| Sheared Chromatin | 10-50 µg per IP | |
| DNA for Sequencing | >10 ng |
Detailed Experimental Protocol
This protocol is a synthesis of a published study utilizing IACS-9571 and standard ChIP-seq methodologies[7][9][11].
I. Cell Culture and Treatment
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with either DMSO (vehicle control) or 2.5 µM this compound for the desired duration (e.g., 24 hours).
II. Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (e.g., add 270 µL of 37% formaldehyde to 10 mL of medium).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M (e.g., add 500 µL of 2.5 M glycine to 10 mL of medium).
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Wash the cells twice with ice-cold PBS.
III. Cell Lysis and Chromatin Preparation
-
Harvest cells and resuspend the cell pellet in a cell lysis buffer.
-
Incubate on ice to lyse the cell membrane.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in a nuclei lysis buffer.
-
Sonicate the chromatin to achieve an average fragment size of 200-600 bp. Optimization of sonication conditions (power, duration, cycles) is critical for each cell type and sonicator.
-
After sonication, centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
IV. Immunoprecipitation
-
Quantify the chromatin concentration.
-
Dilute a portion of the sheared chromatin (e.g., 25-50 µg) with ChIP dilution buffer.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Add the ChIP-grade primary antibody against the protein of interest (e.g., TRIM24) to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
V. Washing and Elution
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA. This typically includes sequential washes with a low salt wash buffer, a high salt wash buffer, a LiCl wash buffer, and finally a TE buffer[11].
-
Elute the chromatin from the beads by resuspending in an elution buffer and incubating at 65°C.
VI. Reverse Cross-linking and DNA Purification
-
Add NaCl to the eluted chromatin and incubate at 65°C for several hours or overnight to reverse the formaldehyde cross-links.
-
Add RNase A and incubate to degrade RNA.
-
Add Proteinase K and incubate to degrade proteins.
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
VII. Library Preparation and Sequencing
-
Quantify the purified DNA.
-
Prepare a sequencing library from the ChIP DNA according to the manufacturer's instructions for the chosen sequencing platform.
-
Perform high-throughput sequencing. A sequencing depth of >20 million reads per sample is generally recommended.
This detailed protocol provides a robust framework for investigating the effects of IACS-9571 on protein-chromatin interactions. Adherence to best practices in ChIP-seq, including proper controls and optimization of key steps, will ensure high-quality and reproducible results.
References
- 1. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IACS-9571 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for IACS-9571 Hydrochloride in RNA-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IACS-9571 hydrochloride, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1), in RNA-sequencing (RNA-seq) experiments. This document outlines the mechanism of action, key quantitative data, detailed experimental protocols, and expected outcomes for studying the transcriptomic effects of this compound.
Introduction to this compound
This compound is a high-affinity, selective chemical probe for the bromodomains of TRIM24 and BRPF1.[1][2] These proteins are critical epigenetic regulators involved in the transcriptional control of gene expression and have been implicated in various cancers.[3][4] By inhibiting the acetyl-lysine binding function of these bromodomains, IACS-9571 disrupts their recruitment to chromatin, leading to alterations in gene expression. RNA-seq is a powerful tool to elucidate these transcriptomic changes on a genome-wide scale, providing insights into the molecular mechanisms of IACS-9571 and its potential therapeutic applications.
Quantitative Data Summary
The following table summarizes the key in vitro and cellular potencies of IACS-9571. The hydrochloride salt form of IACS-9571 generally offers enhanced water solubility and stability compared to the free base, while maintaining comparable biological activity.[2]
| Parameter | Target/System | Value | Reference |
| IC50 | TRIM24 (biochemical assay) | 8 nM | [2][5] |
| Kd | TRIM24 (ITC) | 31 nM | [1][2][5] |
| Kd | BRPF1 (ITC) | 14 nM | [1][2][5] |
| EC50 | Cellular Target Engagement (AlphaLISA) | 50 nM | [1][2] |
Signaling Pathway and Mechanism of Action
This compound targets the bromodomains of TRIM24 and BRPF1, which act as "readers" of acetylated lysine (B10760008) residues on histone tails. This interaction is crucial for their role in transcriptional regulation. TRIM24, for instance, can act as a co-repressor for nuclear receptors like the retinoic acid receptor and also functions as an E3 ubiquitin ligase for proteins such as p53.[1][6] BRPF1 is a scaffolding protein essential for the assembly and activity of histone acetyltransferase (HAT) complexes.[3][4] Inhibition of these bromodomains by IACS-9571 is expected to disrupt these functions, leading to changes in the expression of downstream target genes. For example, inhibition of TRIM24 has been shown to lead to the upregulation of tumor suppressor genes.
Experimental Workflow for RNA-seq Analysis
The following diagram outlines the major steps for an RNA-seq experiment designed to investigate the effects of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental goals. It is based on methodologies reported in studies using IACS-9571 for transcriptomic analysis.
1. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question. For example, MOLM-13 cells have been used in studies with IACS-9571.[3]
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvest.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Treatment:
-
Treat cells with the desired concentration of this compound. A concentration of 2.5 µM for 24 hours has been previously used for RNA-seq experiments.[3] A dose-response experiment may be beneficial to determine the optimal concentration.
-
Include a vehicle control group treated with the same volume of solvent (e.g., DMSO) as the highest concentration of IACS-9571.
-
Perform experiments in biological triplicate for each condition to ensure statistical power.
-
2. RNA Extraction and Quality Control
-
Cell Lysis and RNA Extraction:
-
Harvest cells and perform cell lysis according to the manufacturer's protocol of a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
Incorporate an on-column DNase digestion step to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA-seq data.
-
3. RNA-seq Library Preparation and Sequencing
-
Library Preparation Kit: Select a suitable RNA-seq library preparation kit based on the starting amount of RNA and experimental goals (e.g., Illumina Stranded mRNA Prep or a similar kit).
-
mRNA Enrichment or rRNA Depletion:
-
For studying protein-coding genes, enrich for mRNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.
-
For a more comprehensive view of the transcriptome, including non-coding RNAs, deplete ribosomal RNA (rRNA) using specific probes.
-
-
RNA Fragmentation and cDNA Synthesis:
-
Fragment the enriched/depleted RNA to the desired size range.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
-
Adapter Ligation and Library Amplification:
-
Ligate sequencing adapters to the ends of the double-stranded cDNA.
-
Perform PCR amplification to enrich for adapter-ligated fragments and add indexes for multiplexing.
-
-
Library Quality Control and Sequencing:
-
Assess the size distribution and concentration of the final library using an automated electrophoresis system and a fluorometric quantification method (e.g., Qubit).
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth. For differential gene expression analysis, a depth of 20-30 million reads per sample is typically sufficient.
-
4. Data Analysis
-
Raw Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Use statistical packages such as DESeq2 or edgeR to identify genes that are differentially expressed between the IACS-9571-treated and vehicle control groups.
-
Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05) and fold change (e.g., |log2(Fold Change)| > 1).
-
-
Pathway and Gene Ontology (GO) Enrichment Analysis:
-
Perform functional enrichment analysis on the list of differentially expressed genes to identify over-represented biological pathways and GO terms. This can provide insights into the biological processes affected by IACS-9571.
-
Expected Results and Data Interpretation
Treatment of cancer cell lines with IACS-9571 is expected to result in a distinct gene expression signature compared to vehicle-treated controls. Based on the known functions of TRIM24, it is anticipated that inhibition by IACS-9571 may lead to the upregulation of tumor suppressor genes.[3]
Example of Differential Gene Expression Data Presentation:
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value | Regulation |
| MZF1 | 1.8 | 1.2e-8 | 3.5e-7 | Upregulated |
| ID3 | 1.5 | 5.6e-7 | 9.1e-6 | Upregulated |
| BCOR | 1.2 | 8.9e-6 | 7.2e-5 | Upregulated |
| GENEX | -1.6 | 3.4e-7 | 6.2e-6 | Downregulated |
| GENEY | -2.1 | 9.1e-9 | 2.2e-7 | Downregulated |
The results of the differential expression analysis can be visualized using a volcano plot, which displays the statistical significance (-log10 adjusted p-value) versus the magnitude of change (log2 fold change) for each gene.
By following these application notes and protocols, researchers can effectively use this compound in RNA-seq experiments to uncover novel insights into the epigenetic regulation of gene expression and explore its therapeutic potential.
References
- 1. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 5. IACS-9571 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IACS-9571 Hydrochloride in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9571 hydrochloride is a potent and selective small molecule inhibitor targeting the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][4][5] These proteins are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a significant role in the regulation of gene expression.[6][7][8] Dysregulation of TRIM24 and BRPF1 has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[6][7][8]
These application notes provide a comprehensive overview of the use of this compound as a chemical probe to investigate the role of TRIM24 and BRPF1 in modulating gene expression. Detailed protocols for key experiments are provided to guide researchers in their studies.
Mechanism of Action
This compound functions by competitively binding to the bromodomains of TRIM24 and BRPF1, thereby preventing their interaction with acetylated histones.[6] This disruption of chromatin binding interferes with the recruitment of transcriptional machinery, leading to alterations in the expression of target genes. TRIM24 can act as both a co-repressor and a co-activator of transcription, and its inhibition by IACS-9571 can therefore lead to both up- and down-regulation of different sets of genes.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of IACS-9571, providing a reference for its potency and cellular activity.
Table 1: In Vitro Binding Affinity and Potency
| Target | Parameter | Value | Reference |
| TRIM24 | IC50 | 8 nM | [1][2][4][5] |
| TRIM24 | Kd | 31 nM | [1][2][3][4] |
| BRPF1 | Kd | 14 nM | [1][2][3][4] |
Table 2: Cellular Activity
| Parameter | Value | Cell Line | Reference |
| Cellular EC50 | 50 nM | HeLa | [1][6] |
| Antiproliferative IC50 | 10.82 µM | CWR22R | [1] |
Table 3: Selectivity Profile
| Protein | Selectivity vs. TRIM24 | Reference |
| BRPF2 | 9-fold | [1] |
| BRPF3 | 21-fold | [1] |
| BRD4 (BET family) | >7,700-fold | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: Mechanism of action of IACS-9571 in the nucleus.
Caption: General experimental workflow for studying gene expression with IACS-9571.
Experimental Protocols
The following are detailed protocols for common experiments used to study the effects of IACS-9571 on gene expression.
Protocol 1: Cell Culture and IACS-9571 Treatment
-
Cell Seeding: Plate cells (e.g., MCF7, Jurkat) in appropriate culture vessels and media. Allow cells to adhere and reach 60-80% confluency.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution.
-
Treatment: Dilute the IACS-9571 stock solution in culture medium to the desired final concentration (e.g., 5 µM, 10 µM, 25 µM).[9][11] Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest drug treatment.
-
Incubation: Remove the old medium from the cells and add the medium containing IACS-9571 or the vehicle control. Incubate the cells for the desired time period (e.g., 4, 24, 48, or 72 hours).[9][11]
-
Harvesting: After incubation, harvest the cells for downstream applications such as RNA extraction, protein lysis, or chromatin immunoprecipitation.
Protocol 2: RNA Extraction and Quantitative RT-PCR (RT-qPCR)
-
RNA Extraction: Extract total RNA from IACS-9571-treated and control cells using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
qPCR: Perform quantitative PCR using a SYBR Green or probe-based master mix. Use primers specific for the target genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Protocol 3: RNA-Sequencing (RNA-seq)
-
RNA Extraction and QC: Extract high-quality total RNA as described in Protocol 2.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a commercial kit. This typically involves poly(A) selection or ribosomal RNA depletion, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Process the raw sequencing data, which includes quality control, read alignment to a reference genome, and quantification of gene expression levels (e.g., as FPKM, RPKM, or TPM).[12] Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon IACS-9571 treatment.
Protocol 4: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., TRIM24) or a control IgG.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) using primers for specific genomic regions or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.[10][11]
Safety and Handling
This compound is for research use only and should be handled with appropriate laboratory safety precautions.[2] Wear personal protective equipment, including gloves, a lab coat, and safety glasses. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable tool for elucidating the role of TRIM24 and BRPF1 in gene regulation. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at understanding the downstream effects of inhibiting these key epigenetic readers. Careful experimental design and data interpretation are crucial for advancing our knowledge of the biological processes governed by TRIM24 and BRPF1 and for the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IACS-9571 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. This compound | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 4. IACS-9571 - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor. | Broad Institute [broadinstitute.org]
- 8. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the TRIM24 bromodomain reactivates latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Bioinformatics Pipeline: mRNA Analysis - GDC Docs [docs.gdc.cancer.gov]
Application Notes and Protocols: IACS-9571 Hydrochloride in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9571 hydrochloride is a potent and selective chemical probe that dually inhibits the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3] Both TRIM24 and BRPF1 are epigenetic readers implicated in the regulation of gene transcription and have been associated with oncogenesis.[1][2] Notably, BRPF1 is a critical component of the MOZ/MORF histone acetyltransferase complexes, and genomic rearrangements involving the MOZ (Monocytic Leukemia Zinc finger protein) gene are recurrent in aggressive forms of acute myeloid leukemia (AML).[1][2] Overexpression of TRIM24 has also been linked to a poor prognosis in various cancers.[1] These connections to cancer-related pathways, particularly in the context of hematological malignancies, have made IACS-9571 a valuable tool for investigating the therapeutic potential of TRIM24/BRPF1 bromodomain inhibition in leukemia.
These application notes provide an overview of the known effects of IACS-9571 in leukemia cell lines, detailed protocols for key cellular assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
Biochemical and Cellular Potency of IACS-9571
| Target/Assay | IC₅₀ / EC₅₀ / K_d | Assay Type | Notes |
| TRIM24 | IC₅₀: 8 nM | Biochemical Assay | Potent inhibition of the TRIM24 bromodomain.[2][4] |
| TRIM24 | K_d: 31 nM | Isothermal Titration Calorimetry (ITC) | Direct binding affinity measurement.[1][3] |
| BRPF1 | K_d: 14 nM | Isothermal Titration Calorimetry (ITC) | High-affinity binding to the BRPF1 bromodomain.[1][3] |
| Cellular Target Engagement | EC₅₀: 50 nM | AlphaLISA Assay | Excellent potency in a cellular context.[1] |
Effects of IACS-9571 on MOLM-13 Leukemia Cells
Studies comparing IACS-9571 to a proteolysis-targeting chimera (PROTAC) degrader of TRIM24, dTRIM24 (derived from IACS-9571), in the MOLM-13 AML cell line have provided insights into its cellular activity.
| Cell Line | Treatment | Endpoint | Result |
| MOLM-13 | IACS-9571 | Growth Suppression | Less effective at suppressing cell growth compared to the TRIM24 degrader, dTRIM24.[5] |
| MOLM-13 | IACS-9571 | Apoptosis Induction | Did not induce significant apoptosis as measured by PARP cleavage, in contrast to dTRIM24 which showed enhanced PARP cleavage.[5] |
These findings suggest that while IACS-9571 engages its targets, simple bromodomain inhibition by IACS-9571 alone may be less effective in inducing an anti-proliferative and pro-apoptotic response in this leukemia cell line compared to the degradation of the entire TRIM24 protein.[5]
Mandatory Visualizations
Signaling Pathway of IACS-9571 Targets in Leukemia
Caption: Mechanism of action of IACS-9571 in leukemia.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for cell viability assessment.
Experimental Workflow: Apoptosis (Annexin V/PI) Assay
Caption: Workflow for apoptosis detection.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted for leukemia cell lines in suspension culture.
Materials:
-
Leukemia cell line of interest (e.g., MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Count cells and adjust the density to 1 x 10⁵ cells/mL in complete culture medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (1 x 10⁴ cells/well).
-
Include wells with medium only for blank measurements.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired final concentrations of the compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include vehicle control wells (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan Crystals:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
-
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol outlines the detection of apoptosis by flow cytometry.
Materials:
-
Treated and control leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat leukemia cells with this compound for the desired time (e.g., 48 hours). Include an untreated control.
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing:
-
Wash the cells once with 1 mL of cold PBS and centrifuge again.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution using PI staining and flow cytometry.
Materials:
-
Treated and control leukemia cells
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Collection:
-
Harvest approximately 1 x 10⁶ cells per sample by centrifugation.
-
-
Washing:
-
Wash the cells with PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Decant the ethanol and wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation:
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI signal.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a valuable chemical probe for studying the roles of TRIM24 and BRPF1 in leukemia. While its direct anti-proliferative and pro-apoptotic effects as a single agent may be modest in some contexts, its utility in elucidating the downstream consequences of TRIM24/BRPF1 bromodomain inhibition is significant. The provided protocols offer standardized methods for assessing the cellular impact of IACS-9571 in leukemia cell lines, enabling further investigation into its potential as a therapeutic lead or as a tool for target validation in hematological malignancies. Further studies are warranted to explore its efficacy across a broader range of leukemia subtypes and in combination with other anti-cancer agents.
References
- 1. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor. | Broad Institute [broadinstitute.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Breast Cancer Cells with IACS-9571 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9571 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][4][5] Overexpression of TRIM24 has been correlated with poor prognosis in breast cancer, making it a compelling therapeutic target.[3] These application notes provide a comprehensive overview of the use of this compound for the in vitro study of breast cancer, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound selectively binds to the bromodomains of TRIM24 and BRPF1, preventing their interaction with acetylated lysine (B10760008) residues on histone tails and other proteins. This disruption of "epigenetic reading" modulates the expression of target genes. In the context of estrogen receptor-positive (ER+) breast cancer, TRIM24 acts as a coactivator for the estrogen receptor alpha (ERα). By inhibiting the TRIM24 bromodain, IACS-9571 can potentially disrupt ERα-driven gene transcription, which is a key driver of proliferation in this breast cancer subtype.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy and potency data for IACS-9571.
Table 1: Biochemical and Cellular Potency of IACS-9571
| Parameter | Target | Value | Assay Type |
| IC50 | TRIM24 | 8 nM | Biochemical AlphaScreen |
| Kd | TRIM24 | 31 nM | Isothermal Titration Calorimetry (ITC) |
| Kd | BRPF1 | 14 nM | Isothermal Titration Calorimetry (ITC) |
| EC50 | Cellular Target Engagement | 50 nM | AlphaLISA |
Data compiled from multiple sources.[3][4]
Table 2: Effects of IACS-9571 on Breast Cancer Cells (Qualitative Summary)
| Breast Cancer Subtype | Cell Line Example | Observed Effects of TRIM24/BRPF1 Inhibition |
| ER-positive | MCF-7 | Inhibition of ERα-driven gene transcription. Note: One study reported no effect on cell growth with IACS-9571 alone.[1] |
| Triple-Negative | MDA-MB-231 | Potential for overcoming chemoresistance (BRPF1 inhibition). |
Further research is needed to establish definitive dose-response relationships for proliferation, apoptosis, and migration across a panel of breast cancer cell lines.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (weeks to months) or -80°C for long-term storage (months to years).
Cell Culture and Treatment
-
Cell Lines: Culture human breast cancer cell lines (e.g., MCF-7 for ER+, MDA-MB-231 for triple-negative, SK-BR-3 for HER2+) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) and allow them to adhere and reach exponential growth phase (typically 24 hours).
-
Treatment: Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. A final DMSO concentration of ≤ 0.1% is recommended to minimize solvent-induced toxicity. A suggested starting concentration for treating MCF-7 cells is 5 µM.
-
Incubation: Treat cells with the desired concentrations of this compound for various time points (e.g., 24, 48, 72 hours) depending on the experimental endpoint.
Cell Viability Assay (MTT Assay)
-
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM).
-
Incubate for the desired duration (e.g., 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Gene Expression Analysis (RT-qPCR)
-
Procedure:
-
Treat cells with this compound (e.g., 5 µM for MCF-7 cells) for 24, 48, or 72 hours.
-
Isolate total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for target genes (e.g., ERα target genes like TFF1, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
This compound is a valuable research tool for investigating the role of TRIM24 and BRPF1 in breast cancer. The provided protocols offer a starting point for in vitro studies. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. Further investigation into the dose-dependent effects of IACS-9571 on a broader panel of breast cancer cell lines is warranted to fully elucidate its therapeutic potential.
References
- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IACS-9571 Hydrochloride Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9571 hydrochloride is a potent and selective small molecule inhibitor targeting the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3] These proteins are crucial epigenetic readers involved in the regulation of gene expression, and their dysregulation has been implicated in various cancers.[1][4][5] IACS-9571 exhibits low nanomolar affinities for both TRIM24 and BRPF1, making it a valuable chemical probe for investigating their biological functions and a potential therapeutic agent.[1] This document provides detailed application notes and protocols for the administration of this compound in mouse models, based on available preclinical data.
Mechanism of Action
IACS-9571 functions by competitively binding to the acetyl-lysine binding pockets within the bromodomains of TRIM24 and BRPF1. This inhibition disrupts the interaction of these proteins with acetylated histones, thereby modulating the transcription of target genes. The dual inhibition of TRIM24 and BRPF1 can impact various cellular processes, including cell cycle progression, apoptosis, and oncogenic signaling pathways.[6]
Data Presentation
In Vitro and Cellular Activity
| Parameter | Value | Reference |
| Target | TRIM24 and BRPF1 Bromodomains | [1][2] |
| IC₅₀ (TRIM24) | 7.6 nM (biochemical assay) | [1] |
| Kd (TRIM24) | 31 nM (ITC) | [1] |
| Kd (BRPF1) | 14 nM (ITC) | [1] |
| Cellular EC₅₀ | 50 nM (AlphaLISA) | [1] |
Pharmacokinetic Profile in Mice
| Parameter | Route of Administration | Dose | Value | Reference |
| Bioavailability (F) | Oral (p.o.) | 10 mg/kg | 29% | [1] |
| Clearance | Intravenous (i.v.) | 1 mg/kg | 43 mL·min⁻¹·kg⁻¹ | [1] |
| Terminal Half-life (t₁/₂) | Intravenous (i.v.) | 1 mg/kg | 0.7 h | [1] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Mice
This protocol is based on the published pharmacokinetic data for IACS-9571.[1]
Objective: To determine the pharmacokinetic parameters of this compound in mice.
Materials:
-
This compound
-
Female CD1 mice[1]
-
Vehicle for intravenous administration (e.g., saline, PBS with a solubilizing agent)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Standard laboratory equipment for dosing and blood collection
Procedure:
-
Animal Acclimatization: Acclimate female CD1 mice for at least one week under standard laboratory conditions.
-
Dosing:
-
Intravenous (i.v.) Administration: Administer a single 1 mg/kg dose of this compound via tail vein injection.
-
Oral (p.o.) Administration: Administer a single 10 mg/kg dose of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of IACS-9571 in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model (Hypothetical Protocol)
While specific in vivo efficacy studies for IACS-9571 in cancer models are not yet extensively published, this hypothetical protocol is based on standard practices for evaluating anti-tumor agents in xenograft models and the available pharmacokinetic data.
Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft mouse model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line known to overexpress TRIM24 or BRPF1 (e.g., breast cancer, hepatocellular carcinoma, or glioblastoma cell lines)[4]
-
Matrigel (or similar basement membrane matrix)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose, 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle orally once or twice daily.
-
IACS-9571 Treatment Group: Based on the pharmacokinetic data indicating good oral bioavailability, administer this compound at a dose range of 10-50 mg/kg via oral gavage, once or twice daily. The exact dose and schedule should be optimized in a pilot study.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowed size), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, immunohistochemistry for target engagement biomarkers, or Western blotting).
-
Visualizations
Signaling Pathway of TRIM24/BRPF1 Inhibition
Caption: Inhibition of TRIM24 and BRPF1 by IACS-9571 disrupts oncogenic gene expression.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical xenograft efficacy study.
Logical Relationship of IACS-9571 Action
Caption: Causal chain from IACS-9571 administration to anti-tumor effect.
References
- 1. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor. | Broad Institute [broadinstitute.org]
- 6. What are TRIM24 inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: IACS-9571 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IACS-9571 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3] It exhibits high selectivity for these targets over other bromodomains, including the BET sub-family.[1][2][3] By inhibiting these epigenetic reader proteins, IACS-9571 can modulate gene expression, making it a valuable tool for research in areas such as oncology.
Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?
A2: For optimal stability, this compound powder should be stored at -20°C for up to one year.[4] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: I am observing precipitation when I dilute my this compound DMSO stock into an aqueous buffer for my assay. What is happening and how can I prevent this?
A3: This phenomenon is commonly referred to as "salting out" or "DMSO shock."[5][6] It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower, causing it to precipitate. To prevent this, consider the following strategies:
-
Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of your DMSO stock in DMSO before the final dilution into your aqueous buffer.[6]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but low enough to not cause cellular toxicity (typically ≤0.5%).[7]
-
Gradual Addition: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to promote mixing and prevent localized high concentrations of the compound.[5]
-
Pre-warmed Media: Using a pre-warmed (e.g., 37°C) aqueous medium can sometimes improve the solubility of the compound upon dilution.[7]
Troubleshooting Guide: Solubility Issues in DMSO
Problem: I am having difficulty dissolving this compound powder in DMSO.
Below are potential causes and recommended solutions to address this issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solvent Agitation | Vortex the solution vigorously for 1-2 minutes after adding DMSO. | The compound fully dissolves, resulting in a clear solution. |
| Low Kinetic Energy | If vortexing is insufficient, sonicate the vial in a water bath for 10-15 minutes. Gentle warming in a 37°C water bath for 5-10 minutes can also be beneficial.[1][6] | The increased energy helps to overcome the solid's lattice energy, leading to complete dissolution. |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. DMSO readily absorbs moisture, which can reduce its solvating power.[1][6] | The compound dissolves readily in the fresh, water-free DMSO. |
| Concentration Exceeds Solubility Limit | While the reported solubility is high, if issues persist, try preparing a more dilute stock solution (e.g., 10 mM) and adjust your experimental dilutions accordingly.[3] | The compound dissolves completely at a lower concentration. |
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 125 mg/mL | 184.03 mM | Requires sonication and warming.[1][8] Use of newly opened, anhydrous DMSO is recommended.[1] |
| DMSO | 10 mM | - | A commonly used stock concentration.[3] |
| Water | 10 mg/mL | 14.72 mM | Requires sonication.[1][8][9][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound and a new, sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 679.23 g/mol .
-
Initial Mixing: Tightly cap the vial and vortex it vigorously for 1-2 minutes.
-
Sonication/Heating (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[6] Alternatively, warm the vial in a 37°C water bath for 5-10 minutes with intermittent vortexing.[6]
-
Visual Inspection: Carefully inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of IACS-9571 in inhibiting TRIM24 and BRPF1.
Caption: Workflow for dissolving this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 4. IACS-9571 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
preventing IACS-9571 hydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of IACS-9571 hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is 100% fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] A stock solution of 10 mM in DMSO is commonly cited.[1]
Q2: Why is my this compound precipitating when I add it to my cell culture media?
A2: Precipitation of this compound in aqueous-based cell culture media can occur for several reasons:
-
Exceeding Solubility Limit: The final concentration in the media may be higher than its solubility limit in that specific aqueous environment.
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to rapidly "crash out" of solution.[3]
-
Low Temperature: Preparing working solutions in cold media can decrease the solubility of the compound.
-
pH Shifts: The pH of the media can influence the solubility of the compound.
-
Interactions with Media Components: Salts, proteins, and other components in the media can interact with the compound and affect its solubility.[4]
Q3: Can I store this compound diluted in cell culture media?
A3: It is not recommended to store this compound in cell culture media for extended periods.[2] For best results and to avoid potential precipitation or degradation, you should prepare fresh working dilutions from your DMSO stock for each experiment.
Q4: How does the hydrochloride salt form of IACS-9571 affect its solubility?
A4: The hydrochloride salt form of IACS-9571 generally has enhanced water solubility and stability compared to the free base form.[5] However, its solubility in aqueous media is still limited.
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
A5: To minimize cytotoxicity and its effects on cell function, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%.[3]
Troubleshooting Guide for this compound Precipitation
This guide will help you diagnose and resolve issues with this compound precipitation during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its solubility in the cell culture medium. | Determine the maximum soluble concentration of this compound in your specific media through a solubility test (see Experimental Protocols). |
| Rapid dilution of the DMSO stock into the aqueous media.[3] | Perform a serial dilution of the DMSO stock in pre-warmed media.[3] Add the compound dropwise while gently vortexing the media. | |
| Precipitation Over Time in Incubator | The compound is unstable in the media at 37°C. | Test the stability of the compound in your media over the intended duration of your experiment. |
| pH of the media is changing in the CO2 environment.[4] | Ensure your media is properly buffered for the CO2 concentration in your incubator. | |
| Cloudiness or Turbidity in Media | Fine particulate precipitation or microbial contamination.[4] | Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.[4] If it is a precipitate, follow the solutions for immediate precipitation. |
| Inconsistent Experimental Results | Precipitation is leading to an unknown final concentration of the compound. | Visually inspect your plates or tubes for any signs of precipitation before and during your experiment. If precipitation is observed, the results may be compromised. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound and provides a template for you to record your experimentally determined solubility in your specific media.
| Solvent/Medium | Reported Solubility | Your Experimental Solubility |
| DMSO | 10 mM[1] | |
| Phosphate Buffer (pH 7.0) | Kinetic solubility has been studied, but specific values are not readily available in the provided search results.[6] | |
| Your Cell Culture Medium (e.g., DMEM + 10% FBS) | Not reported. Needs to be determined experimentally. | |
| Your Cell Culture Medium (Serum-Free) | Not reported. Needs to be determined experimentally. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock solution. Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary. Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][8]
-
Create an Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first dilute your 10 mM stock solution in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[4]
-
Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[3]
-
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Protocol for Determining Maximum Soluble Concentration
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
-
This compound
-
100% anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Serial Dilutions in Media:
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of your pre-warmed cell culture medium (e.g., 1 mL).
-
Add increasing volumes of the this compound DMSO stock to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Remember to add the DMSO stock dropwise while gently mixing.
-
Include a control tube with the highest volume of DMSO used to ensure the solvent itself is not causing any issues.
-
-
Incubation and Observation:
-
Incubate the tubes/plate at 37°C and 5% CO2.
-
Visually inspect for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
A sample can also be checked under a microscope to confirm the presence of precipitate.
-
-
Determine Maximum Solubility: The highest concentration that remains clear after 24 hours is considered the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
troubleshooting IACS-9571 hydrochloride off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IACS-9571 hydrochloride. The information is designed to help you identify and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
1. What are the primary targets of this compound?
IACS-9571 is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1)[1][2][3][4]. It binds to these targets with high affinity, making it a valuable tool for studying their roles in cellular processes.
2. I am observing a phenotype that is inconsistent with TRIM24 inhibition alone. What could be the cause?
This could be due to the compound's concurrent inhibition of BRPF1, its other primary target. BRPF1 is a scaffold protein for histone acetyltransferase (HAT) complexes, including MOZ/MORF and HBO1, and its inhibition can lead to distinct downstream effects compared to TRIM24 inhibition alone[5][6]. It is also possible that at higher concentrations, other off-target effects may become apparent.
3. Are there any known unexpected or paradoxical effects of IACS-9571?
Yes. In studies on HIV-1 latency, IACS-9571 was surprisingly found to reactivate latent HIV-1 provirus expression, an effect contrary to the expected outcome of inhibiting TRIM24, which is known to be required for stimulating transcription from the HIV-1 LTR[7][8]. This highlights the importance of carefully validating the effects of IACS-9571 in your specific experimental system.
4. How can I distinguish between on-target TRIM24/BRPF1 effects and other off-target effects?
The most rigorous approach is to perform control experiments. These include:
-
Genetic knockdown or knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of TRIM24 and/or BRPF1 and compare the resulting phenotype to that observed with IACS-9571 treatment.
-
Use of structurally distinct inhibitors: If available, use other inhibitors of TRIM24 or BRPF1 with different chemical scaffolds to see if they recapitulate the phenotype.
-
Dose-response analysis: An off-target effect may only appear at higher concentrations of the inhibitor.
5. What is the recommended solvent and storage condition for this compound?
This compound is soluble in water (up to 10 mg/mL) and DMSO (up to 125 mg/mL)[9][10]. For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year[4]. Stock solutions in DMSO should be prepared fresh, as DMSO is hygroscopic, which can affect solubility[9].
Troubleshooting Guide
Issue 1: Unexpected Gene Expression Changes
If you observe changes in gene expression that cannot be readily explained by the known functions of TRIM24, consider the following:
-
BRPF1 Inhibition: BRPF1 is a key component of HAT complexes that regulate the expression of a wide range of genes involved in development and hematopoiesis. Inhibition of BRPF1 may be the primary driver of the observed transcriptional changes.
-
Off-target Bromodomains: Although highly selective, IACS-9571 has weaker affinities for other bromodomains such as BRPF2, BRPF3, BAZ2B, and TAF1[11]. At higher concentrations, inhibition of these proteins could contribute to the gene expression profile.
Experimental Workflow for Deconvolution of Gene Expression Changes
Caption: A logical workflow for dissecting the transcriptional effects of IACS-9571.
Issue 2: Discrepancy Between IACS-9571 and Genetic Perturbation Phenotypes
If the phenotype observed with IACS-9571 does not match the phenotype from TRIM24 or BRPF1 knockout/knockdown, consider these possibilities:
-
Incomplete Knockdown: Ensure your knockdown efficiency is sufficient to produce a phenotype.
-
Acute vs. Chronic Effects: Chemical inhibition is rapid, whereas genetic perturbations can lead to compensatory mechanisms over time.
-
Non-catalytic Functions: An inhibitor will only block the function of the bromodomain, while a knockout will eliminate all functions of the protein, including its potential scaffolding and E3 ligase activities (in the case of TRIM24).
Quantitative Data
Table 1: In Vitro Binding Affinities of IACS-9571
| Target | Assay Type | Value | Reference |
| TRIM24 | IC50 | 8 nM | [1][2][3] |
| TRIM24 | Kd | 31 nM | [1][2][3][11] |
| BRPF1 | Kd | 14 nM | [1][2][3][11] |
| BRPF2 | Selectivity | 9-fold vs TRIM24/BRPF1 | [3][9] |
| BRPF3 | Selectivity | 21-fold vs TRIM24/BRPF1 | [3][9] |
| BRD4 | Selectivity | >7,700-fold vs TRIM24 | [1][9] |
| BAZ2B | Kd | 400 nM | [11] |
| TAF1 (BD2) | Kd | 1,800 nM | [11] |
Table 2: Cellular Potency of IACS-9571
| Assay | Cell Line | Value | Reference |
| Cellular Target Engagement | HeLa | EC50 = 50 nM | [12][13] |
Experimental Protocols
Protocol 1: Validation of On-Target Effects using CRISPR/Cas9-mediated Knockout
This protocol provides a general framework for generating TRIM24 or BRPF1 knockout cell lines to validate the on-target effects of IACS-9571.
Materials:
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting TRIM24 or BRPF1.
-
Control lentiviral vector with a non-targeting gRNA.
-
HEK293T cells for lentivirus production.
-
Target cell line of interest.
-
Polybrene.
-
Puromycin (or other selection antibiotic).
-
Antibodies for Western blotting against TRIM24 and BRPF1.
Procedure:
-
Design and Clone gRNAs: Design two to three gRNAs targeting early exons of TRIM24 or BRPF1. Clone into a suitable lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cell line with the lentivirus in the presence of polybrene.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation of Knockout:
-
Western Blot: Confirm the absence of the target protein.
-
Sanger Sequencing: Sequence the genomic region targeted by the gRNA to confirm the presence of indels.
-
-
Phenotypic Analysis: Compare the phenotype of the knockout cells with that of cells treated with IACS-9571.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Target Engagement
This protocol can be used to demonstrate that IACS-9571 disrupts the interaction of TRIM24 or BRPF1 with their binding partners.
Materials:
-
Cells expressing tagged versions of TRIM24 or BRPF1 and their putative interacting proteins.
-
IACS-9571 and DMSO.
-
Co-IP lysis buffer.
-
Antibody against the tag.
-
Protein A/G beads.
-
Antibodies for Western blotting.
Procedure:
-
Cell Treatment: Treat cells with IACS-9571 or DMSO for the desired time and concentration.
-
Cell Lysis: Lyse the cells in Co-IP buffer.
-
Immunoprecipitation: Incubate the cell lysate with the antibody against the tagged protein overnight. Add Protein A/G beads to pull down the antibody-protein complex.
-
Washes: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze by Western blotting for the presence of the interacting protein. A reduced signal in the IACS-9571-treated sample indicates that the inhibitor has disrupted the protein-protein interaction.
Signaling Pathways
TRIM24 Signaling
TRIM24 is a multifaceted protein involved in transcriptional regulation through several pathways. It can act as a co-activator for nuclear receptors and other transcription factors.
Caption: Simplified TRIM24 signaling pathways in cancer.
BRPF1 Signaling
BRPF1 acts as a scaffold for the MOZ/MORF and HBO1 histone acetyltransferase (HAT) complexes, which play crucial roles in gene regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. The tripartite motif-containing 24 is a multifunctional player in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IACS-9571 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. researchgate.net [researchgate.net]
- 7. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the TRIM24 bromodomain reactivates latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IACS-9571 Hydrochloride Dosage for In Vivo Studies
Welcome to the technical support center for IACS-9571 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this potent and selective dual inhibitor of TRIM24 and BRPF1 bromodomains. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your preclinical research.
This compound: Key Characteristics
This compound is a high-quality chemical probe for evaluating the function of TRIM24 and BRPF1 bromodomains both in vitro and in vivo.[1][2][3][4][5] It exhibits low nanomolar affinities for its targets and excellent cellular potency.[1][2][3][4][5] Its favorable pharmacokinetic properties make it a valuable tool for in vivo studies.[1][2][3][4][5]
| Property | Value | Reference |
| Target | TRIM24 and BRPF1 bromodomains | [1][2][3][4][5] |
| IC₅₀ (TRIM24) | 8 nM | [6] |
| Kd (TRIM24) | 31 nM | [6] |
| Kd (BRPF1) | 14 nM | [6] |
| Cellular EC₅₀ | 50 nM | [4][6] |
| Oral Bioavailability (Mice) | 29% | [1][2][3][4][5] |
Signaling Pathway of IACS-9571
IACS-9571 inhibits the bromodomains of TRIM24 and BRPF1, which are "reader" proteins that recognize acetylated lysine (B10760008) residues on histones and other proteins. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, thereby altering gene expression programs implicated in cancer.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice?
A1: Based on pharmacokinetic studies, a starting point for in vivo experiments in mice can be guided by the following data:
-
Intravenous (IV): 1 mg/kg has been used to assess pharmacokinetics.[2]
-
Oral (PO): 10 mg/kg has been used to determine oral bioavailability.[2]
For efficacy studies, a dose-ranging study is highly recommended to determine the optimal dose for your specific cancer model.
Q2: How should I formulate this compound for in vivo administration?
A2: this compound is a small molecule that may require a specific vehicle for solubilization. A common starting point for formulating similar inhibitors for in vivo use is a vehicle containing a mixture of solvents such as DMSO, PEG300, Tween 80, and saline. The final formulation should be a clear solution or a homogenous suspension. It is crucial to perform a small-scale solubility test with your intended vehicle before preparing a large batch for dosing.
Q3: What is the recommended route of administration?
A3: Both intravenous and oral administration routes have been evaluated for pharmacokinetic studies.[2] The choice of administration route for your efficacy studies will depend on your experimental goals, the desired pharmacokinetic profile, and the specific tumor model. Oral gavage is often preferred for ease of administration in long-term studies, and IACS-9571 has demonstrated oral bioavailability.[1][2][3][4][5]
Q4: How can I monitor target engagement of IACS-9571 in vivo?
A4: Monitoring target engagement is crucial to ensure that the drug is reaching its intended target in the tumor tissue at sufficient concentrations. This can be assessed by:
-
Pharmacodynamic (PD) biomarker analysis: Measure the expression of downstream target genes of TRIM24/BRPF1 in tumor tissue samples collected from treated animals.
-
Immunohistochemistry (IHC): Analyze the levels and localization of TRIM24 and BRPF1 proteins in tumor tissues.
-
Advanced techniques: Methods like NanoBRET can be adapted to measure target engagement in living cells and can be conceptually applied to ex vivo analyses of tissues from treated animals.[7][8]
Troubleshooting Guide for In Vivo Studies
| Problem | Potential Cause | Recommended Solution |
| Poor solubility/precipitation of dosing solution | - The vehicle is not optimal for this compound.- The concentration of the compound is too high for the chosen vehicle. | - Test different vehicle compositions (e.g., varying ratios of DMSO, PEG300, Tween 80, saline).- Reduce the concentration of this compound in the formulation.- Prepare the dosing solution fresh before each administration.[9] |
| No observable efficacy at the tested dose | - The dose is too low to achieve therapeutic concentrations in the tumor.- Poor bioavailability via the chosen administration route.- The tumor model is not dependent on TRIM24/BRPF1 activity. | - Conduct a dose-escalation study to find the maximum tolerated dose (MTD) and a range of effective doses.- Perform a pilot pharmacokinetic study to determine the drug exposure in plasma and tumor tissue.- Confirm the expression and dependency of TRIM24/BRPF1 in your cancer cell line or xenograft model in vitro before initiating in vivo studies. |
| Toxicity observed in treated animals (e.g., weight loss, lethargy) | - The dose is too high and exceeds the maximum tolerated dose (MTD).- Off-target effects of the compound.- Vehicle-related toxicity. | - Reduce the dose or the frequency of administration.- Include a vehicle-only control group to assess the toxicity of the formulation components.- Monitor animals closely for clinical signs of toxicity and establish clear endpoints for the study. |
| High variability in tumor growth inhibition between animals | - Inconsistent dosing technique.- Heterogeneity of the tumor xenografts.- Differences in drug metabolism between individual animals. | - Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, IV injection).- Start treatment when tumors have reached a consistent size range across all animals.- Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
CD-1 mice (or other appropriate strain)
-
Dosing syringes and needles (for IV and PO administration)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment for quantifying IACS-9571 in plasma (e.g., LC-MS/MS)
Methodology:
-
Formulation: Prepare a stock solution of this compound in the chosen vehicle at the desired concentration for IV (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg injection volume) and PO (e.g., 1 mg/mL for a 10 mg/kg dose) administration.
-
Dosing:
-
IV Group: Administer a single dose of 1 mg/kg this compound via tail vein injection.
-
PO Group: Administer a single dose of 10 mg/kg this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of IACS-9571 at each time point.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, half-life, and oral bioavailability.
Protocol 2: General Workflow for an In Vivo Efficacy Study
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.[10][11][12]
Logical Troubleshooting Workflow
When encountering unexpected results in your in vivo studies, a logical approach to troubleshooting is essential.
Disclaimer: This information is intended for research use only. All animal experiments should be conducted in accordance with approved institutional protocols.
References
- 1. scispace.com [scispace.com]
- 2. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor. | Broad Institute [broadinstitute.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cellular Target Engagement Approaches to Monitor Epigenetic Reader Domain Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labhoo.com [labhoo.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
IACS-9571 hydrochloride cytotoxicity assessment in cell lines
Technical Support Center: IACS-9571 Hydrochloride
This technical support center provides essential information, protocols, and troubleshooting guidance for researchers using this compound in cell-based cytotoxicity and anti-proliferation assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How should I dissolve and store this compound?
A: this compound is soluble in DMSO at concentrations up to 10 mM.[1] For stock solutions, dissolve the powder in high-quality, anhydrous DMSO. The hydrochloride salt form is noted for having enhanced water solubility and stability compared to the free base.[2]
-
Stock Solution Storage: Store DMSO stock solutions at -80°C for up to one year or -20°C for up to one month.[3][4]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment. It is advisable to perform serial dilutions to reach your final desired concentrations.
Q2: What is the mechanism of action for IACS-9571?
A: IACS-9571 is a high-affinity, selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][5] As an epigenetic "reader" inhibitor, it binds to these bromodomains, preventing them from recognizing acetylated lysine (B10760008) residues on histone tails. This disrupts the normal transcriptional regulation of target genes involved in cell proliferation and survival, such as those regulated by p53 and various cyclins.[6] Genetic knockdown of TRIM24 has been shown to impair cell growth and induce apoptosis in cancer cells.[6][7]
Q3: The cellular EC50 for IACS-9571 is reported as 50 nM. Is this the same as a cytotoxicity IC50 value?
A: No, they are different measurements. The widely reported 50 nM EC50 value for IACS-9571 was determined using a cellular target engagement assay (AlphaLISA).[5] This value represents the concentration required to displace 50% of the TRIM24 protein from its histone target within the cell, indicating target engagement potency. A cytotoxicity IC50 (Inhibitory Concentration 50%) is the concentration of the compound that causes death in 50% of the cells over a defined period (e.g., 72 hours). While potent target engagement is a prerequisite for downstream effects, the concentration required to induce cell death may be different and is highly dependent on the cell line, assay duration, and the specific endpoint measured (metabolic activity, membrane integrity, etc.).
Q4: My observed IC50 value is significantly higher than the 50 nM EC50. What are potential reasons?
A: This is not unexpected. Here are several factors to consider:
-
Assay Type: As explained above, the 50 nM value is for target engagement, not cell death. Anti-proliferative or cytotoxic effects often require higher concentrations or longer exposure times to manifest.
-
Cell Line Dependency: The sensitivity of different cell lines to TRIM24/BRPF1 inhibition varies. Tumors of hematopoietic origin, for instance, appear disproportionately sensitive to TRIM24 knockdown.[7] Your cell line may not be highly dependent on this pathway for survival.
-
Compound Stability and Solubility: Ensure your stock solution is properly prepared and stored. When diluting in aqueous culture media, precipitation can occur at high concentrations. Visually inspect your media for any precipitate.
-
Experimental Conditions: Factors like cell seeding density, assay duration (e.g., 24h vs 72h), and the health and passage number of your cells can all impact results.[8]
-
Assay Artifacts: Some assays, like the MTT assay, rely on mitochondrial activity, which can be affected by mechanisms other than direct cytotoxicity.[8] Consider using a complementary assay to confirm your results (e.g., a dye-based viability assay or a direct cell counting method).
Q5: I am observing high variability between replicate wells. What can I do?
A: High variability can stem from several sources:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and use proper pipetting techniques to avoid introducing bubbles or disturbing the cell monolayer.[9]
-
Edge Effects: Evaporation from wells on the outer edges of a 96-well plate can concentrate the compound and media components, affecting cell growth. Consider not using the outermost wells for data collection and filling them with sterile PBS or media instead.[10]
-
Pipetting Errors: Use calibrated pipettes and be precise during serial dilutions and reagent additions.
-
Compound Precipitation: As mentioned, poor solubility of the compound in the final culture medium can lead to inconsistent concentrations across wells.
IACS-9571 Potency and Cytotoxicity Data
The following table summarizes the available quantitative data for IACS-9571. Note the distinction between target engagement potency (EC50) and direct anti-proliferative or cytotoxic effects.
| Parameter | Value | Assay Type | Cell Line Context | Reference |
| EC50 | 50 nM | AlphaLISA Cellular Target Engagement | Measures displacement of TRIM24 from histone H3 in HeLa cells | [1][2][3][5][11] |
| IC50 | 7.6 nM | AlphaScreen (Biochemical) | Measures displacement of H3K23(Ac) peptide from TRIM24 protein | [5] |
| Effect on Growth | Growth inhibition observed | Cell Counting | MOLM-13 (Acute Myeloid Leukemia) cells treated with 5 µM | [7] |
| Toxicity | Minimal toxicity observed | Viability Assay | Jurkat T cells treated with up to 25 µM for 4 hours | [12] |
Detailed Experimental Protocol: Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using a resazurin-based (e.g., alamarBlue™) or ATP-based (e.g., CellTiter-Glo®) assay.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
Sterile 96-well flat-bottom tissue culture plates
-
Resazurin-based or ATP-based viability reagent
-
Microplate reader (fluorescence or luminescence)
-
Sterile PBS
2. Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are healthy and in the logarithmic growth phase.
-
Prepare a cell suspension at the desired density (optimize for your cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution series of IACS-9571 from your stock solution in complete culture medium. A typical starting point would be a 2X concentration series ranging from 100 µM down to low nM concentrations.
-
Remove the media from the wells and add 100 µL of the corresponding compound dilution. Include "vehicle-only" (DMSO at the highest concentration used) and "no-treatment" controls.[8]
-
Incubate for the desired time period (e.g., 48, 72, or 96 hours).
-
-
Viability Measurement (Example with Resazurin):
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a microplate reader with the appropriate excitation/emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence from a "media+reagent only" control well.
-
Normalize the data by setting the vehicle-only control as 100% viability.
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) curve fit to calculate the IC50 value.
-
Visualizations: Workflow and Mechanism of Action
Experimental Workflow Diagram
Caption: Workflow for a typical cell-based cytotoxicity assay.
Signaling Pathway Diagram
Caption: Mechanism of IACS-9571 action in the cell nucleus.
References
- 1. This compound | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IACS-9571 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. IACS-9571 TFA | Epigenetic Reader Domain | 1883598-69-3 | Invivochem [invivochem.com]
- 12. Inhibition of the TRIM24 bromodomain reactivates latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IACS-9571 Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IACS-9571 hydrochloride. The information is designed to address potential inconsistencies in experimental results and offer solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1)[1][2][3][4]. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone proteins, playing a crucial role in the epigenetic regulation of gene expression[5][6]. By inhibiting the bromodomains of TRIM24 and BRPF1, IACS-9571 disrupts their ability to interact with chromatin, thereby modulating gene transcription[5][7]. It is often used as a chemical probe to investigate the biological functions of these proteins in various cellular processes, including cancer biology[4][5].
Q2: We are observing significant variability in our cell-based assay results. What are the common causes for inconsistent outcomes with this compound?
A2: Inconsistent results in cell-based assays using this compound can stem from several factors:
-
Compound Solubility and Stability: Ensure the compound is fully dissolved. The hydrochloride salt form of IACS-9571 has improved aqueous solubility and stability over the free base[2]. However, improper storage or handling can lead to degradation. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, and repeated freeze-thaw cycles should be avoided[1][8].
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to IACS-9571 due to differences in the expression levels of TRIM24, BRPF1, or other compensatory proteins.
-
Assay-Specific Conditions: The cellular potency (EC50) of IACS-9571 is reported to be around 50 nM, but this can be influenced by the specific assay, cell density, and incubation time[4][5][9].
-
Off-Target Effects: While IACS-9571 is highly selective for TRIM24 and BRPF1, high concentrations may lead to off-target effects. It shows weaker affinity for BRPF2, BRPF3, BAZ2B, and TAF1[4][10].
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal performance and to minimize variability, follow these guidelines for preparing and storing this compound:
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound[4].
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) to minimize the volume of solvent added to your experimental system.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1][8]. Protect from moisture[1][8].
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer just before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no observable effect of IACS-9571 in cell culture | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line or assay. 3. Low Target Expression: The cell line may have low endogenous levels of TRIM24 or BRPF1. | 1. Prepare fresh stock solutions from a new vial of the compound. Aliquot for single use. 2. Perform a dose-response experiment to determine the optimal concentration for your system. 3. Verify the expression of TRIM24 and BRPF1 in your cell line using techniques like Western blotting or RT-qPCR. |
| High background or off-target effects | 1. Excessive Concentration: Using a concentration of IACS-9571 that is too high. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells. | 1. Lower the concentration of IACS-9571 to a range closer to its reported EC50 value (around 50 nM)[4][5][9]. 2. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO). Run a solvent-only control. |
| Inconsistent results between experimental replicates | 1. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or working solution. 2. Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration. 3. Cell Density Variation: Differences in cell seeding density can affect the cellular response. | 1. Ensure the stock solution is clear and fully dissolved before making dilutions. Vortex briefly if necessary. 2. Use calibrated pipettes and proper pipetting techniques. 3. Maintain consistent cell seeding densities across all wells and experiments. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for IACS-9571.
| Parameter | Target | Value | Reference |
| IC50 | TRIM24 | 8 nM | [1][2][3] |
| Kd | TRIM24 | 31 nM | [1][2][3][4] |
| Kd | BRPF1 | 14 nM | [1][2][3][4] |
| Cellular EC50 | Target Engagement | 50 nM | [4][5][9] |
Experimental Protocols
Cellular Target Engagement Assay (AlphaLISA)
This protocol is a general guideline for measuring the displacement of TRIM24 from histone H3 in cells.
-
Cell Culture: Plate HeLa cells in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 4 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release cellular proteins.
-
AlphaLISA Assay:
-
Add a mixture of biotinylated anti-histone H3 antibody and acceptor beads to the cell lysate.
-
Add streptavidin-coated donor beads that recognize the biotinylated antibody.
-
In the absence of the inhibitor, TRIM24 binds to histone H3, bringing the donor and acceptor beads into proximity, generating a signal.
-
IACS-9571 displaces TRIM24 from histone H3, leading to a decrease in the AlphaLISA signal.
-
-
Data Analysis: Measure the signal using an appropriate plate reader and calculate the EC50 value.
Western Blot for Target Protein Levels
This protocol can be used to assess the expression levels of TRIM24 and BRPF1 in your cell line.
-
Protein Extraction: Prepare whole-cell lysates from your chosen cell line.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against TRIM24 and BRPF1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A general experimental workflow and key troubleshooting checkpoints.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IACS-9571 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. This compound | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medkoo.com [medkoo.com]
- 6. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Technical Support Center: IACS-9571 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IACS-9571 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound in cell culture?
Q2: What is the mechanism of action of IACS-9571?
IACS-9571 is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][4][5] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, playing a crucial role in the epigenetic regulation of gene expression.[4] By inhibiting TRIM24 and BRPF1, IACS-9571 disrupts their role in chromatin organization and gene transcription.[4][6]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, stock solutions can be stored at -80°C for up to 1 year.[7] Another source suggests that stock solutions are stable for 6 months at -80°C and for 1 month at -20°C.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the recommended solvent for dissolving this compound?
The hydrochloride salt of IACS-9571 has improved water solubility.[1] However, for cell culture experiments, it is common practice to dissolve compounds in a solvent like DMSO to create a high-concentration stock solution, which is then further diluted in the cell culture medium to the desired final concentration. Always ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of IACS-9571 | Compound Degradation: The compound may have degraded due to improper storage or handling. | 1. Ensure the compound has been stored correctly at the recommended temperature and protected from light. 2. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by preparing aliquots. 3. For long-term experiments (>24 hours), consider replenishing the media with fresh IACS-9571. |
| Suboptimal Concentration: The concentration of IACS-9571 used may be too low for the specific cell line or assay. | 1. Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your cell line. IACS-9571 has a reported cellular EC50 of 50 nM, but this can vary between cell types.[1][4][8] 2. Consult the literature for concentrations used in similar experimental setups. | |
| Cell Line Resistance: The target proteins (TRIM24, BRPF1) may not be expressed or may not play a critical role in the biological process being studied in your specific cell line. | 1. Verify the expression of TRIM24 and BRPF1 in your cell line using techniques like Western blot or qPCR. 2. Consider using a positive control cell line known to be sensitive to IACS-9571. | |
| Cell Toxicity Observed | High Solvent Concentration: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | 1. Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.1% for DMSO). 2. Include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability. |
| Off-target Effects or High Compound Concentration: The concentration of IACS-9571 may be too high, leading to off-target effects and cytotoxicity. | 1. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the toxic concentration range for your cell line. 2. Use the lowest effective concentration determined from your dose-response experiments. | |
| Variability Between Experiments | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Ensure consistent seeding density for all experiments. |
| Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations of the compound. | 1. Calibrate your pipettes regularly. 2. Use appropriate pipette sizes for the volumes being dispensed to minimize errors. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (TRIM24) | 8 nM | [1][2] |
| Kd (TRIM24) | 31 nM | [1][2][4] |
| Kd (BRPF1) | 14 nM | [1][2][4] |
| Cellular EC50 | 50 nM | [1][4][8] |
| In Vivo Half-life (iv) | 0.7 h | [4] |
Experimental Protocols
Protocol 1: Determining the Effective Concentration (EC50) of IACS-9571 in Cell Culture
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in your complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of IACS-9571.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the IACS-9571 concentration. Use a non-linear regression analysis to determine the EC50 value.
Visualizations
Caption: Mechanism of action of IACS-9571.
Caption: General experimental workflow for IACS-9571.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the TRIM24 bromodomain reactivates latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. IACS-9571 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
dealing with IACS-9571 hydrochloride batch variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with IACS-9571 hydrochloride. The information herein is intended to help address potential issues, including batch-to-batch variability, to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is IACS-9571 and what is its mechanism of action?
A1: IACS-9571 is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] By binding to these bromodomains, IACS-9571 prevents them from recognizing acetylated lysine (B10760008) residues on histones and other proteins, thereby modulating gene expression.[4][5]
Q2: What is the difference between IACS-9571 and this compound?
A2: this compound is the salt form of the IACS-9571 free base. The hydrochloride form generally offers enhanced water solubility and stability, although both forms are expected to exhibit comparable biological activity at equivalent molar concentrations.[6]
Q3: How should I store this compound?
A3: Proper storage is critical to maintain the integrity of the compound. For long-term storage, the solid powder should be kept at -20°C for up to three years.[7] Stock solutions in solvent should be stored at -80°C for up to one year.[7] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][4]
Q4: What is the recommended solvent for preparing a stock solution?
A4: this compound is soluble in DMSO, with a solubility of 10 mM.[8] For cell-based assays, ensure the final concentration of DMSO is compatible with your experimental system and include a vehicle control.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency with a new batch of this compound.
This could be due to several factors, including variations in compound purity, inaccurate concentration of the stock solution, or degradation of the compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results with this compound.
Step-by-Step Guide:
-
Verify Stock Solution:
-
Check Solubility:
-
Visually inspect your stock solution for any precipitation.
-
If you suspect solubility issues, try preparing a fresh stock solution, ensuring the solvent is of high quality.
-
-
Perform a Comparative Dose-Response Experiment:
-
Using a reliable assay (e.g., a cell viability assay in a sensitive cell line or a target engagement assay), run a dose-response curve with the new batch alongside a previously validated batch if available.
-
This direct comparison is the most definitive way to determine if there is a true difference in potency.
-
-
Review Certificate of Analysis (CoA):
-
If you observe a significant shift in potency, request the CoA for the new batch from your supplier. Compare the purity and other quality control parameters with the CoA of the previous batch.
-
-
Assess Cell Health and Assay Conditions:
-
Ensure that the cells used in your assay are healthy and within a consistent passage number.
-
Verify all other assay reagents and conditions to rule out other sources of variability.
-
Issue 2: Unexpected cellular phenotype or toxicity.
This could be related to off-target effects, compound precipitation at high concentrations, or solvent toxicity.
Troubleshooting Steps:
-
Evaluate Solvent Toxicity: Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure the observed effects are not due to the solvent.
-
Check for Compound Precipitation: In your cell culture media, high concentrations of this compound may lead to precipitation, which can cause non-specific toxicity. Visually inspect your treatment wells under a microscope.
-
Consult Selectivity Data: While IACS-9571 is highly selective for TRIM24 and BRPF1, it has weaker affinities for other bromodomains like BAZ2B and the second domain of TAF1.[8] Consider if these off-target activities could be contributing to the observed phenotype in your specific cellular context.
-
Perform a Target Engagement Assay: Use an assay like the AlphaLISA cellular target engagement assay to confirm that IACS-9571 is engaging with TRIM24 in your cells at the concentrations you are using.[5][6]
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 8 nM | TRIM24 (biochemical assay) | [1][7] |
| K_d_ | 31 nM | TRIM24 (ITC) | [5] |
| K_d_ | 14 nM | BRPF1 (ITC) | [5] |
| EC₅₀ | 50 nM | HeLa cells (AlphaLISA) | [5][6] |
| Solubility | 10 mM | DMSO | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is fully dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.
Protocol 2: General Cell-Based Assay Workflow
Caption: A generalized workflow for conducting cell-based assays with this compound.
-
Cell Seeding: Plate your cells of interest at a predetermined density in the appropriate assay plates (e.g., 96-well plates).
-
Cell Adherence: Allow the cells to adhere and enter logarithmic growth phase (typically 12-24 hours).
-
Compound Preparation: Prepare serial dilutions of your this compound stock solution in cell culture medium to achieve the final desired concentrations. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 4 to 96 hours, depending on the assay).[6][9]
-
Assay Readout: Perform the specific assay readout according to the manufacturer's instructions (e.g., add CellTiter-Glo reagent for a viability assay, or lyse cells for a luciferase assay).
-
Data Analysis: Measure the signal and normalize the data to the vehicle control. Plot the results to generate dose-response curves and calculate parameters like EC₅₀.
Signaling Pathway
Caption: Simplified diagram showing this compound inhibiting the interaction of TRIM24 and BRPF1 with acetylated histones.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IACS-9571 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 8. This compound | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Inhibition of the TRIM24 bromodomain reactivates latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
improving the bioavailability of IACS-9571 for in vivo use
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the improvement of IACS-9571 bioavailability for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is IACS-9571?
A: IACS-9571 is a potent and selective chemical probe that dually inhibits the bromodomains of TRIM24 (Tripartite motif-containing protein 24) and BRPF1 (Bromodomain and PHD finger-containing protein 1).[1][2] These proteins are epigenetic "readers" involved in regulating gene expression.[1] Due to its high affinity and selectivity, IACS-9571 is a valuable tool for studying the biological functions of these bromodomains in diseases like cancer, both in vitro and in vivo.[1][3]
Q2: What is the reported oral bioavailability of IACS-9571?
A: The oral bioavailability (F) of IACS-9571 in mice has been reported to be 29%.[1][2][3][4] While this may be sufficient for some studies, optimizing the formulation can lead to higher and more consistent plasma concentrations, potentially allowing for reduced dosages and minimizing variability in experimental outcomes.
Q3: What are the likely causes of sub-optimal bioavailability for a compound like IACS-9571?
A: Like many modern targeted inhibitors, IACS-9571 is a complex organic molecule. Sub-optimal bioavailability is often linked to poor aqueous solubility, which limits the dissolution rate in the gastrointestinal tract.[5][6] If the compound also has poor membrane permeability, it may be classified as a Biopharmaceutics Classification System (BCS) Class IV drug, which presents significant challenges for oral delivery.[5][7]
Q4: Is there a salt form of IACS-9571 with better solubility?
A: Yes, a hydrochloride salt form of IACS-9571 is available.[8][9] Salt forms are often created to enhance the aqueous solubility and stability of a compound compared to its free base.[10] For in vivo studies requiring an aqueous-based vehicle, using the hydrochloride salt may be a beneficial starting point.
Troubleshooting Low Bioavailability
This section addresses common issues encountered during in vivo studies with IACS-9571 and provides strategies to overcome them.
Q1: My in vivo study with IACS-9571 shows low and variable plasma exposure. Where should I begin troubleshooting?
A: Low and variable exposure is a common preclinical challenge. The first step is to systematically evaluate your compound, formulation, and experimental design. Key factors include the compound's inherent solubility and the formulation's ability to maintain the drug in solution in vivo.
The following workflow provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low in vivo exposure.
Q2: My compound is precipitating out of my simple co-solvent vehicle upon aqueous dilution. What can I do?
A: This is a common failure mode for simple solutions. The solvent capacity drops dramatically upon dilution in the aqueous environment of the stomach, causing the drug to crash out. More advanced formulations are needed to maintain solubility.
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), consist of oils, surfactants, and co-solvents.[11][12] Upon gentle agitation in aqueous media, they form fine oil-in-water emulsions or microemulsions, keeping the drug solubilized within lipid droplets for absorption.[12]
-
Amorphous Solid Dispersions: In this strategy, the crystalline drug is molecularly dispersed within a polymer matrix.[11][13] This high-energy amorphous state avoids the need to break down a crystal lattice, significantly increasing the dissolution rate and apparent solubility.[13]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range (<1000 nm) dramatically increases the surface area-to-volume ratio.[12] This enhances the dissolution velocity according to the Noyes-Whitney equation. This is a preferred strategy when solubility is the primary rate-limiting step.
Quantitative Data & Formulation Strategies
Pharmacokinetic Parameters of IACS-9571
| Parameter | Value | Species | Administration | Source |
| Oral Bioavailability (F) | 29% | Mouse | Oral (10 mg/kg) | [1][2] |
| IV Clearance | 43 mL·min⁻¹·kg⁻¹ | Mouse | IV (1 mg/kg) | [1] |
| IV Half-life (t½) | 0.7 h | Mouse | IV (1 mg/kg) | [1] |
Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Co-solvent Vehicle | Increases drug solubility in the dose formulation.[14] | Simple to prepare; good for initial screens. | High risk of drug precipitation upon dilution in vivo. |
| Nanosuspension | Increases surface area, leading to faster dissolution.[12][14] | High drug loading; applicable to many compounds. | Requires specialized equipment (homogenizer, mill). |
| Solid Dispersion | Presents the drug in a high-energy amorphous state.[11][12] | Can significantly increase apparent solubility and dissolution. | Potential for physical instability (recrystallization). |
| SEDDS | Maintains drug solubility in lipid droplets after emulsification.[12] | Improves solubilization and can enhance lymphatic uptake.[7] | Lower drug loading; potential for GI side effects. |
| Cyclodextrin Complex | Forms an inclusion complex, shielding the hydrophobic drug.[12][14] | Increases aqueous solubility; uses GRAS excipients. | Can be limited by drug size and stoichiometry. |
Experimental Protocols
Protocol 1: Preparation of a Standard Co-solvent Vehicle
This protocol is suitable for early-stage in vivo screening of poorly soluble compounds.
Materials:
-
IACS-9571 (or its hydrochloride salt)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG 400 (Polyethylene glycol 400)
-
Tween® 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Weigh the required amount of IACS-9571 into a sterile glass vial.
-
Add DMSO to dissolve the compound completely. Use the minimum volume necessary (e.g., 5-10% of the final volume). Vortex or sonicate briefly if needed.
-
Add PEG 400 to the solution and mix thoroughly. A common ratio is 30-40% of the final volume.
-
Add Tween® 80 to the mixture and vortex until a clear, homogenous solution is formed. A common ratio is 5-10% of the final volume.
-
Slowly add the saline or PBS dropwise while vortexing to bring the solution to the final volume.
-
Observe the final formulation for any signs of precipitation. A clear, stable solution is required for administration.
-
Final Example Vehicle Composition: 10% DMSO / 40% PEG 400 / 5% Tween® 80 / 45% Saline.
-
Protocol 2: Preparation of a Nanosuspension via Wet Media Milling
This is a "top-down" approach to produce drug nanocrystals.
Materials:
-
IACS-9571
-
Stabilizer solution (e.g., 1-2% w/v solution of Poloxamer 188 or HPMC in purified water)
-
Milling media (e.g., Yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)
-
High-energy planetary ball mill or similar apparatus
Procedure:
-
Create a pre-suspension by dispersing a calculated amount of IACS-9571 (e.g., 5-10% w/v) in the stabilizer solution.
-
Add the pre-suspension to the milling chamber containing the zirconium oxide beads. The chamber should be filled to approximately 50-60% with the beads.
-
Begin milling at a high speed (e.g., 2000-4000 rpm). The process should be conducted in cycles (e.g., 5 minutes of milling followed by a 5-minute pause) to prevent overheating.
-
Periodically withdraw a small sample to measure the particle size distribution using a dynamic light scattering (DLS) instrument.
-
Continue the milling process until the desired particle size (e.g., Z-average diameter < 300 nm with a Polydispersity Index < 0.3) is achieved. This can take several hours.
-
Once the target size is reached, separate the nanosuspension from the milling media by filtration or decanting.
-
Store the final nanosuspension at 4°C. Ensure it is well-dispersed before use.
Visualizations
Mechanism of Action of IACS-9571
IACS-9571 functions by competitively binding to the bromodomains of TRIM24 and BRPF1, preventing them from "reading" acetylated lysine (B10760008) (KAc) marks on histone tails. This disrupts their role in chromatin organization and gene transcription.[1][15]
Caption: IACS-9571 inhibits reader proteins from binding to epigenetic marks.
Formulation Strategies vs. Bioavailability Barriers
Different formulation strategies are designed to overcome specific physicochemical barriers that limit a drug's absorption from the gut into the bloodstream.
Caption: Matching formulation strategies to specific bioavailability barriers.
References
- 1. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. primescholars.com [primescholars.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. IACS-9571 hydrochloride | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TRIM24 Inhibitors: IACS-9571 Hydrochloride and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of IACS-9571 hydrochloride with other notable inhibitors of the Tripartite Motif-Containing Protein 24 (TRIM24), a protein implicated in various cancers. The following sections present quantitative data, experimental methodologies, and visual representations of key pathways and workflows to facilitate an objective evaluation of these compounds.
Introduction to TRIM24 and Its Inhibition
TRIM24, also known as Transcriptional Intermediary Factor 1 alpha (TIF1α), is a member of the tripartite motif (TRIM) family of proteins. It functions as an E3 ubiquitin ligase and a "reader" of histone modifications through its tandem Plant Homeodomain (PHD) and Bromodomain (Bromo) domains. By recognizing specific histone marks, TRIM24 plays a crucial role in chromatin remodeling and the regulation of gene expression. Its overexpression has been linked to poor prognosis in several cancers, including breast, lung, and glioblastoma, making it an attractive target for therapeutic intervention.
Inhibitors of TRIM24 primarily target its bromodomain, preventing its interaction with acetylated histones and thereby disrupting its downstream signaling pathways. This guide focuses on this compound, a potent and selective TRIM24 inhibitor, and compares it with other tool compounds to provide a comprehensive overview for researchers in the field.
Quantitative Comparison of TRIM24 Inhibitors
The following tables summarize the available quantitative data for this compound and other relevant TRIM24 inhibitors. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Target(s) | Assay Type | IC50 (nM) | Kd (nM) |
| IACS-9571 | TRIM24, BRPF1 | AlphaScreen | 7.6 (TRIM24) | 31 (TRIM24), 14 (BRPF1) |
| Compound 34 | TRIM24, BRPF1B | AlphaScreen | ~7000 (BRPF3) | 222 (TRIM24), 137 (BRPF1B) |
| IACS-6558 | TRIM24 | AlphaScreen | ~1000 | Not Reported |
Table 2: Cellular Activity and Selectivity
| Compound | Cellular Target Engagement (EC50, nM) | Selectivity Notes |
| IACS-9571 | 50 (AlphaLISA) | Dual inhibitor of TRIM24 and BRPF1. Shows 9- and 21-fold selectivity against BRPF2 and BRPF3, respectively.[1] |
| Compound 34 | Not Reported | Dual inhibitor of TRIM24 and BRPF1B. |
| IACS-6558 | Not Reported | Precursor to IACS-9571 with lower potency. |
Table 3: Comparison with a TRIM24 Degrader (dTRIM24)
| Feature | IACS-9571 (Inhibitor) | dTRIM24 (PROTAC Degrader) |
| Mechanism of Action | Competitively binds to the TRIM24 bromodomain, preventing its interaction with acetylated histones. | Induces the degradation of the entire TRIM24 protein via the proteasome by recruiting the VHL E3 ubiquitin ligase.[2] |
| Effect on TRIM24 Protein Levels | No direct effect on protein levels. | Leads to a significant reduction in TRIM24 protein levels.[2] |
| Functional Consequences | Displaces TRIM24 from chromatin. | More effective at displacing TRIM24 from chromatin and has a more pronounced effect on genome-wide transcription at TRIM24 target genes.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: TRIM24 signaling and points of intervention by IACS-9571 and dTRIM24.
Caption: Workflow for the in vitro AlphaScreen assay to screen for TRIM24 inhibitors.
Caption: Workflow for Fluorescence Recovery After Photobleaching (FRAP) to assess protein mobility.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) for In Vitro Inhibition
This assay is used to quantify the interaction between the TRIM24 bromodomain and an acetylated histone peptide and to determine the IC50 of inhibitors.
Materials:
-
GST-tagged TRIM24 bromodomain protein
-
Biotinylated histone H3 peptide (e.g., H3K23ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-GST Acceptor beads (PerkinElmer)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4)
-
384-well microplates (white, opaque)
-
Microplate reader capable of AlphaScreen detection
Protocol:
-
Prepare serial dilutions of the test inhibitor (e.g., IACS-9571) in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add a pre-mixed solution of GST-TRIM24 and biotinylated histone H3 peptide to each well.
-
Incubate at room temperature for 30 minutes.
-
Add a suspension of anti-GST Acceptor beads to all wells.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add a suspension of Streptavidin Donor beads to all wells.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible microplate reader. The signal is generated by the proximity of the donor and acceptor beads, which is disrupted by an effective inhibitor.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cellular AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) for Target Engagement
This assay measures the engagement of an inhibitor with TRIM24 within a cellular context by quantifying the disruption of the TRIM24-histone interaction.
Materials:
-
Cells expressing tagged TRIM24 (e.g., FLAG- or V5-tagged)
-
Lysis buffer
-
Histone extraction buffer
-
Anti-tag Acceptor beads (e.g., anti-FLAG)
-
Streptavidin-coated Donor beads
-
Biotinylated anti-Histone H3 antibody
-
384-well microplates
Protocol:
-
Seed cells in a 384-well plate and culture overnight.
-
Treat cells with serial dilutions of the inhibitor for a specified time (e.g., 2 hours).
-
Lyse the cells and extract histones according to the manufacturer's protocol.
-
Add a mixture of biotinylated anti-Histone H3 antibody and anti-tag Acceptor beads to the cell lysates.
-
Incubate to allow for the formation of the antibody-protein complexes.
-
Add Streptavidin Donor beads.
-
Incubate in the dark at room temperature.
-
Read the AlphaLISA signal. A decrease in signal indicates that the inhibitor has engaged with TRIM24 and displaced it from the histone.
-
Determine the EC50 value from the dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of an inhibitor to the target protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified TRIM24 bromodomain protein
-
Inhibitor solution
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5)
Protocol:
-
Dialyze the purified TRIM24 protein against the ITC buffer.
-
Prepare the inhibitor solution in the final dialysis buffer.
-
Load the TRIM24 protein solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
A control titration of the inhibitor into buffer alone should be performed to account for the heat of dilution.
-
Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
Conclusion
This compound is a potent dual inhibitor of the TRIM24 and BRPF1 bromodomains with excellent cellular activity. When compared to other small molecule inhibitors like compound 34, IACS-9571 demonstrates significantly higher potency in biochemical assays. The development of dTRIM24, a PROTAC degrader, offers an alternative therapeutic strategy by inducing the degradation of the entire TRIM24 protein. This approach has been shown to have a more profound impact on chromatin association and gene transcription compared to bromodomain inhibition alone.
The choice of which compound to use as a chemical probe will depend on the specific biological question being addressed. For studies focused on the consequences of inhibiting the "reader" function of the TRIM24 bromodomain, IACS-9571 is a highly suitable tool. For investigating the effects of complete loss of the TRIM24 protein, dTRIM24 provides a powerful alternative. This guide provides the necessary data and experimental context to aid researchers in making an informed decision for their studies of TRIM24 biology and its role in disease.
References
Validating Target Engagement of IACS-9571 Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing that a molecule interacts with its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of methods to validate the target engagement of IACS-9571 hydrochloride, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).
This compound is a high-quality chemical probe used to investigate the biological functions of TRIM24 and BRPF1, both of which are implicated in the epigenetic regulation of gene expression and are linked to various cancers.[1][2][3] This guide details the experimental data supporting its target engagement and compares the methodologies used for its validation.
Quantitative Assessment of this compound Activity
The potency and selectivity of IACS-9571 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for IACS-9571 and provide a comparison with other relevant bromodomain inhibitors where data is available.
Table 1: In Vitro Binding and Biochemical Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| IACS-9571 | TRIM24 | AlphaScreen | 8[4][5][6] | 31 (ITC)[2][3][4][5][6] |
| IACS-9571 | BRPF1 | - | - | 14 (ITC)[2][3][4][5][6] |
| I-BET151 | BRD3/4 | - | - | - |
| JQ1 | BET family | - | - | - |
Table 2: Cellular Target Engagement and Potency
| Compound | Cell Line | Assay Type | EC50 (nM) |
| IACS-9571 | HeLa | AlphaLISA | 50[1][2][4] |
| IACS-6558 | - | - | >1000 |
Experimental Protocols for Target Validation
Accurate validation of target engagement relies on robust experimental design. Below are detailed protocols for key assays used to characterize this compound.
Biochemical Assays
AlphaScreen™ for TRIM24 Inhibition
This assay measures the ability of IACS-9571 to disrupt the interaction between the TRIM24 bromodomain and a biotinylated histone H3 peptide acetylated at lysine (B10760008) 23 (H3K23Ac).
-
Principle: Donor and acceptor beads are brought into proximity through the binding of the GST-tagged TRIM24 bromodomain to the biotinylated H3K23Ac peptide. Excitation of the donor bead results in a luminescent signal from the acceptor bead. IACS-9571 competes with the histone peptide for binding to the bromodomain, thus reducing the signal.
-
Protocol:
-
Prepare a reaction mixture containing GST-TRIM24(PHD-bromo) protein, biotin-H3K23(Ac) peptide, and varying concentrations of IACS-9571.
-
Add Glutathione Donor beads and Streptavidin Acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the signal on an EnVision plate reader.
-
Calculate IC50 values from the dose-response curve.
-
Cellular Assays
AlphaLISA for Cellular Target Engagement
This assay quantifies the displacement of TRIM24 from endogenous histone H3 in cells treated with IACS-9571.[1]
-
Principle: HeLa cells ectopically expressing TRIM24(PHD-bromo) are treated with IACS-9571.[1] Following cell lysis, the interaction between TRIM24 and endogenous histone H3 is detected using specific antibodies coupled to AlphaLISA acceptor beads and donor beads. A decrease in signal indicates target engagement by the compound.
-
Protocol:
-
Seed HeLa cells in a 96-well plate.
-
Treat cells with a serial dilution of IACS-9571 for a specified time.
-
Lyse the cells and add anti-TRIM24 antibody conjugated to acceptor beads and anti-Histone H3 antibody conjugated to donor beads.
-
Incubate and read the AlphaLISA signal.
-
Determine the EC50 value from the resulting dose-response curve.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP assays are used to assess the mobility of fluorescently-tagged proteins in live cells, providing evidence of target engagement.
-
Principle: A fluorescently-tagged version of the target protein (e.g., GFP-TRIM24) is expressed in cells. A specific area of the nucleus is photobleached using a high-intensity laser. The rate of fluorescence recovery in the bleached area is monitored. Treatment with an inhibitor that binds to the target protein can alter its mobility and thus the rate of fluorescence recovery.
-
Protocol:
-
Transfect cells with a vector expressing the fluorescently-tagged target protein.
-
Treat the cells with IACS-9571 or a vehicle control.
-
Identify a region of interest within the nucleus and photobleach it.
-
Acquire images at set intervals to monitor fluorescence recovery.
-
Analyze the recovery kinetics to determine changes in protein mobility.
-
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental setups, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of TRIM24 and BRPF1 and their inhibition by IACS-9571.
Caption: Workflow of the AlphaScreen assay for measuring IACS-9571 inhibition of TRIM24.
Caption: Experimental workflow for the Fluorescence Recovery After Photobleaching (FRAP) assay.
Comparison with Alternatives
While IACS-9571 is a highly selective dual inhibitor of TRIM24 and BRPF1, other small molecules targeting bromodomains are available, most notably inhibitors of the BET (Bromodomain and Extra-Terminal domain) family, such as JQ1. IACS-9571 displays remarkable selectivity, with over 7,700-fold greater selectivity for TRIM24 compared to BRD4, a member of the BET family.[4][5] This high selectivity makes IACS-9571 a more precise tool for studying the specific roles of TRIM24 and BRPF1, minimizing off-target effects that can confound experimental results when using less selective inhibitors.
References
- 1. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IACS-9571 | Epigenetic Reader Domain | TargetMol [targetmol.com]
Unlocking Synergistic Power: IACS-9571 Hydrochloride in Combination Therapy
For Immediate Release
HOUSTON – Preclinical research has unveiled the promising synergistic effects of IACS-9571 hydrochloride, a potent and selective dual inhibitor of the TRIM24 and BRPF1 bromodomains, when used in combination with other therapeutic agents. These findings, particularly in the context of HIV-1 latency reactivation and with potential implications for cancer treatment, offer a compelling rationale for further investigation into combination strategies to enhance therapeutic efficacy. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by available experimental data.
This compound functions by targeting the bromodomains of TRIM24 (Tripartite Motif Containing 24) and BRPF1 (Bromodomain and PHD Finger Containing Protein 1), which are critical readers of histone acetylation marks involved in the epigenetic regulation of gene expression. Dysregulation of these proteins has been implicated in various diseases, including cancer and the establishment of latent viral reservoirs.
Synergistic Reactivation of Latent HIV-1
A significant body of evidence highlights the synergistic potential of IACS-9571 in purging the latent HIV-1 reservoir. Studies have demonstrated that IACS-9571 works in concert with various latency-reversing agents (LRAs) to reactivate viral transcription, making infected cells visible to the immune system.
One of the most notable synergistic partnerships has been observed with the Protein Kinase C (PKC) agonist, PEP005 (ingenol mebutate). The combination of IACS-9571 and PEP005 has been shown to robustly and synergistically reactivate HIV-1 expression in latently infected T-cell lines and, importantly, in CD4+ T cells isolated from HIV-1 infected individuals on antiretroviral therapy (ART).[1]
Quantitative Analysis of Synergistic HIV-1 Reactivation
The synergistic effect of IACS-9571 with various LRAs on HIV-1 expression has been quantitatively assessed using Bliss independence modeling. This model compares the observed effect of the drug combination to the predicted effect if the drugs were acting independently.
| Drug Combination | Cell Line | Assay | Result |
| IACS-9571 (10 µM) + PEP005 (20 nM) | Jurkat mHIV-Luciferase | Luciferase Assay | Synergistic activation of HIV-1 expression, with the combination inducing a greater response than the sum of individual agents.[1] |
| IACS-9571 (10 µM) + PMA (20 nM) | Jurkat mHIV-Luciferase | Luciferase Assay | Synergistic effect on HIV-1 expression.[1] |
| IACS-9571 (10 µM) + Ionomycin (1 µM) | Jurkat mHIV-Luciferase | Luciferase Assay | Synergistic activation of HIV-1 transcription.[1] |
| IACS-9571 (10 µM) + TNF-α (10 ng/mL) | Jurkat mHIV-Luciferase | Luciferase Assay | Synergistic effect on reactivating latent HIV-1.[1] |
| IACS-9571 (10 µM) + PEP005 (15 nM) | Primary CD4+ T cells from HIV-1 patients on ART | RT-PCR for HIV-1 mRNA | Robust synergistic induction of HIV-1 mRNA.[1] |
Experimental Protocol: HIV-1 Reactivation Assay
Cell Culture and Treatment:
-
Jurkat mHIV-Luciferase cells, a T-cell line with an integrated HIV-1 provirus expressing luciferase, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Primary CD4+ T cells were isolated from peripheral blood of HIV-1 infected individuals on suppressive ART.
-
Cells were treated with this compound at a concentration of 10 µM, either alone or in combination with various LRAs (PEP005, PMA, ionomycin, TNF-α) at their respective concentrations.[1]
Luciferase Assay (for Jurkat cells):
-
Following treatment for a specified duration (e.g., 24 hours), cells were harvested and lysed.
-
Luciferase activity was measured using a luminometer, with the results normalized to the protein concentration of the cell lysates.
RT-PCR (for primary cells):
-
Total RNA was extracted from the treated primary CD4+ T cells.
-
Reverse transcription was performed to synthesize cDNA.
-
Quantitative PCR (qPCR) was carried out using primers specific for HIV-1 mRNA to quantify the level of viral transcription.[1]
Synergy Analysis:
-
The Bliss independence model was used to determine the nature of the drug interaction. The predicted combined effect (P) was calculated as P = A + B - (A * B), where A and B are the fractional effects of each drug alone. An observed effect greater than the predicted effect indicates synergy.
Signaling Pathway in HIV-1 Reactivation
The synergistic effect of IACS-9571 and PKC agonists like PEP005 is believed to stem from their distinct but complementary mechanisms of action. PEP005 activates the NF-κB signaling pathway, a key pathway for initiating HIV-1 transcription. IACS-9571, by inhibiting TRIM24, is thought to modulate the chromatin environment at the HIV-1 long terminal repeat (LTR), making it more accessible to transcription factors activated by the NF-κB pathway.
Caption: Synergistic HIV-1 reactivation by IACS-9571 and PEP005.
Potential Synergistic Effects in Cancer
While direct preclinical studies detailing synergistic combinations of this compound with other anti-cancer agents are not yet widely published, the known roles of its targets, TRIM24 and BRPF1, in oncogenesis suggest significant potential for such therapeutic strategies.
TRIM24 is overexpressed in several cancers, including glioblastoma, breast cancer, and prostate cancer, and its inhibition has been shown to impair cancer cell growth and induce apoptosis.[2] BRPF1 is a scaffold protein for histone acetyltransferase (HAT) complexes, such as MOZ/MORF, which are implicated in the development of leukemia.
TRIM24-p53 Signaling Pathway
TRIM24 is a negative regulator of the tumor suppressor p53. By inhibiting TRIM24, IACS-9571 could potentially restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism provides a strong rationale for combining IACS-9571 with therapies that are more effective in the presence of functional p53, such as certain chemotherapies and radiation.
Caption: IACS-9571's potential mechanism via the TRIM24-p53 pathway.
BRPF1 and HAT Complexes in Leukemia
BRPF1 is a key component of the MOZ (KAT6A) and MORF (KAT6B) histone acetyltransferase complexes. Fusions involving MOZ are found in acute myeloid leukemia (AML). By inhibiting BRPF1, IACS-9571 may disrupt the function of these oncogenic HAT complexes, suggesting a potential for combination therapies with other agents targeting leukemia-specific pathways, such as BCL-2 inhibitors (e.g., venetoclax) or FLT3 inhibitors.
Caption: IACS-9571's potential role in disrupting leukemogenesis.
Future Directions
The compelling preclinical data on the synergistic effects of this compound, particularly in the context of HIV-1 latency, strongly supports its further development in combination therapies. Future research should focus on:
-
Exploring synergistic combinations in various cancer models: Investigating the efficacy of IACS-9571 with standard-of-care chemotherapies, targeted therapies, and immunotherapies in preclinical cancer models is a critical next step.
-
Elucidating detailed mechanisms of synergy: A deeper understanding of the molecular pathways underlying the observed synergistic effects will enable the rational design of more effective combination regimens.
-
Clinical evaluation: Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into tangible benefits for patients.
The ability of this compound to potentiate the activity of other drugs opens up exciting new avenues for the treatment of complex diseases like HIV-1 and cancer. As research progresses, this novel bromodomain inhibitor holds the potential to become a cornerstone of innovative and effective combination therapies.
References
IACS-9571 Hydrochloride: A Validated Negative Control for von Hippel-Lindau (VHL) E3 Ligase Binding Assays
For researchers in drug discovery and chemical biology, particularly those developing PROTACs and molecular glues, the use of precise and reliable controls is paramount. In the context of von Hippel-Lindau (VHL) E3 ligase binding assays, IACS-9571 hydrochloride has emerged as a robust negative control, demonstrating no discernible affinity for VHL. This guide provides a comparative analysis of this compound against established VHL binders and their corresponding inactive analogues, supported by experimental data and detailed protocols.
IACS-9571 is a potent and selective dual inhibitor of the bromodomains of TRIM24 and BRPF1, with dissociation constants (Kd) of 31 nM and 14 nM, respectively[1][2][3]. Its mechanism of action does not involve interaction with the VHL E3 ligase. In fact, its utility in targeted protein degradation has been demonstrated through its conjugation to a VHL ligand to create a Proteolysis Targeting Chimera (PROTAC), dTRIM24, which effectively induces the degradation of the TRIM24 protein[4][5]. This application inherently requires that IACS-9571 itself does not engage VHL, thereby validating its use as a negative control in experiments involving VHL binders.
Comparative Analysis of VHL Ligands and Controls
To contextualize the performance of this compound as a negative control, it is essential to compare it with well-characterized VHL ligands and their inactive counterparts. VH032 and VH298 are among the most widely used small molecule ligands that bind to VHL with high affinity, disrupting the VHL/HIF-1α interaction[6][7][8][9][10]. For these ligands, specific stereoisomers or analogues have been synthesized that lack VHL binding activity and thus serve as ideal negative controls in cellular and biochemical assays.
Quantitative Binding Data Summary
The following table summarizes the binding affinities of established VHL ligands and their corresponding negative controls, alongside IACS-9571, highlighting the latter's lack of VHL engagement.
| Compound | Target | Assay Type | Binding Affinity (K_d or IC_50) | Reference |
| IACS-9571 | VHL | Not Applicable | No Binding | [4][5] |
| IACS-9571 | TRIM24 | Isothermal Titration Calorimetry (ITC) | K_d = 31 nM | [1][3] |
| IACS-9571 | BRPF1 | Isothermal Titration Calorimetry (ITC) | K_d = 14 nM | [1][3] |
| VH032 | VHL | Isothermal Titration Calorimetry (ITC) | K_d = 185 nM | [10] |
| VH298 | VHL | Isothermal Titration Calorimetry (ITC) | K_d = 90 nM | [7] |
| VH298 | VHL | Fluorescence Polarization (FP) | K_d = 80 nM | [7] |
| cis-VH298 | VHL | Various | No Detectable Binding | [8][11][12][13] |
| (S,S,S)-AHPC | VHL | Various | Negative Control for (S,R,S)-AHPC (VH032-based ligand) | [14][15] |
Experimental Protocols for VHL Binding Assays
Accurate determination of binding affinity is crucial. Below are detailed protocols for common VHL binding assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This competitive assay measures the displacement of a fluorescently labeled VHL ligand by a test compound.[16][17]
Materials:
-
384-well low volume white plate
-
6His-tagged human VHL protein complex
-
HTRF VHL-Red Ligand (Red HTRF acceptor)
-
Anti-6His Europium Cryptate-labeled antibody (donor)
-
Test compounds and controls (e.g., IACS-9571 HCl, VH298)
-
Assay buffer
Protocol:
-
Dispense 5 µL of test compounds, standards, or controls into the wells of the 384-well plate.
-
Add 5 µL of the 6His-tagged VHL protein complex to each well.
-
Prepare a master mix of the HTRF detection reagents (Anti-6His Europium Cryptate antibody and VHL-Red Ligand) in assay buffer.
-
Add 10 µL of the detection reagent master mix to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Remove the plate sealer and read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
The HTRF ratio (665 nm/620 nm) is inversely proportional to the binding affinity of the test compound.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled VHL probe upon binding to the larger VHL protein.[18][19][20][21][22]
Materials:
-
96-well or 384-well black plate
-
Purified ELOB/ELOC/VHL protein complex
-
Fluorescent VHL probe (e.g., BDY FL VH032 or FAM-DEALA-Hyp-YIPD)
-
Test compounds and controls
-
VHL Assay Buffer
Protocol:
-
In a 96-well plate, add 40 µL of diluted ELOB/ELOC/VHL Complex to wells for the positive control and test inhibitors. Add 40 µL of VHL Assay Buffer to the negative control wells and 45 µL to the blank wells.
-
Prepare serial dilutions of the test inhibitor. Add 5 µL of the diluted test inhibitor to the designated wells. Add 5 µL of diluent solution (e.g., 10% DMSO in assay buffer) to the blank, positive control, and negative control wells.
-
Incubate the plate for 60 minutes at room temperature with slow shaking.
-
During the incubation, prepare a 2.5 µM solution of the fluorescent VHL probe.
-
Add 5 µL of the diluted fluorescent probe to all wells except the blank.
-
Incubate for an additional 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental logic and the role of IACS-9571 as a negative control, the following diagrams are provided.
Caption: Workflow of a VHL binding assay comparing a VHL binder and a negative control.
Caption: PROTAC mechanism and the role of controls like IACS-9571.
References
- 1. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor. | Broad Institute [broadinstitute.org]
- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the TRIM24 bromodomain reactivates latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 13. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. revvity.com [revvity.com]
- 17. revvity.com [revvity.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. VHL Binding Assay Kit | Scientist.com [app.scientist.com]
- 22. bpsbioscience.com [bpsbioscience.com]
IACS-9571 Hydrochloride: A Comparative Guide to Bromodomain Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of IACS-9571 hydrochloride's binding affinity and selectivity across a panel of bromodomain-containing proteins. The information is intended to assist researchers in evaluating the suitability of IACS-9571 as a chemical probe for studying the biological functions of its primary targets, TRIM24 and BRPF1, and for understanding its potential off-target effects.
Executive Summary
IACS-9571 is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2] It exhibits low nanomolar affinity for both targets and displays significant selectivity against the BET (Bromodomain and Extra-Terminal domain) subfamily of bromodomains, a critical feature for a specific chemical probe.[1][3] This guide summarizes the cross-reactivity profile of IACS-9571, presents the experimental methodologies used for its characterization, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Cross-Reactivity Profile of IACS-9571
The following table summarizes the binding affinities (Kd) and inhibitory concentrations (IC50) of IACS-9571 for its primary targets and a selection of other bromodomains. The data highlights the compound's potent activity against TRIM24 and BRPF1 and its selectivity over other bromodomain families.
| Bromodomain Target | Binding Affinity (Kd) in nM | IC50 in nM | Selectivity Fold (relative to TRIM24) |
| TRIM24 | 1.3 - 31[1][4][5] | 7.6 - 8[1][4] | 1x |
| BRPF1 | 2.1 - 14[1][4][5] | - | ~0.6 - 1x |
| BRPF2 | 12[4] | - | ~9x |
| BRPF3 | 27[4] | - | ~21x |
| BAZ2B | 400[4][5] | - | ~308x |
| TAF1 (domain 2) | 1,800[4][5] | - | ~1385x |
| BRD4 (domains 1, 2) | >10,000[3][4] | - | >7,700x[1][6] |
Note: Kd and IC50 values can vary based on the specific assay conditions and techniques used (e.g., Isothermal Titration Calorimetry vs. AlphaScreen).
Experimental Protocols
The cross-reactivity data for IACS-9571 was generated using several key biophysical and biochemical assays. The generalized protocols for these experiments are outlined below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the competitive binding of an inhibitor to a bromodomain protein.
-
Principle: A biotinylated histone peptide (ligand) is bound to streptavidin-coated donor beads, and a GST-tagged bromodomain protein is bound to anti-GST acceptor beads. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. An inhibitor competes with the histone peptide for binding to the bromodomain, leading to a decrease in the AlphaScreen signal.
-
Protocol Outline:
-
A master mixture containing the assay buffer, biotinylated histone peptide, and the bromodomain protein is prepared.
-
The test compound (e.g., IACS-9571) at various concentrations is added to the wells of a 384-well plate.
-
The master mixture is dispensed into the wells containing the compound and incubated at room temperature.
-
A suspension of acceptor beads is added, and the plate is incubated.
-
A suspension of donor beads is added, and the plate is incubated in the dark.
-
The plate is read on an AlphaScreen-capable microplate reader to measure the luminescent signal.
-
IC50 values are calculated by plotting the signal against the logarithm of the inhibitor concentration.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Principle: A solution of the ligand (IACS-9571) is titrated into a solution of the bromodomain protein in the sample cell of a calorimeter. The heat released or absorbed during binding is measured and compared to a reference cell.
-
Protocol Outline:
-
The bromodomain protein and IACS-9571 are extensively dialyzed against the same buffer to minimize heats of dilution.
-
The protein solution is loaded into the sample cell of the ITC instrument.
-
The IACS-9571 solution is loaded into the injection syringe.
-
A series of small, sequential injections of the IACS-9571 solution into the protein solution is performed.
-
The heat change after each injection is measured.
-
The data are integrated to generate a binding isotherm, which is then fitted to a binding model to determine the thermodynamic parameters (Kd, n, ΔH).
-
BROMOscan™
This is a proprietary, competition-based binding assay platform from DiscoveRx (now part of Eurofins Discovery) used for screening compounds against a large panel of bromodomains.
-
Principle: A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of captured bromodomain indicates stronger binding of the test compound.
-
Protocol Outline:
-
DNA-tagged bromodomain proteins are prepared.
-
An immobilized ligand is coupled to a solid support (e.g., beads).
-
The test compound (IACS-9571) is incubated with the tagged bromodomain and the immobilized ligand.
-
After reaching equilibrium, the unbound proteins are washed away.
-
The amount of bound bromodomain is quantified by qPCR of the attached DNA tag.
-
Binding affinity (Kd) is determined by measuring the amount of captured bromodomain as a function of the test compound concentration.
-
Mandatory Visualizations
Experimental Workflow for Bromodomain Inhibitor Profiling
Caption: Workflow for assessing the cross-reactivity of a bromodomain inhibitor.
TRIM24 Signaling Pathways
TRIM24 is a multifaceted protein implicated in several signaling pathways that are crucial in cancer biology. It can act as a transcriptional co-regulator and has E3 ubiquitin ligase activity.
Caption: Overview of key signaling pathways involving TRIM24.
Conclusion
This compound is a valuable chemical probe for investigating the roles of TRIM24 and BRPF1 in health and disease. Its high potency for its primary targets and significant selectivity against other bromodomains, particularly the BET family, make it a superior tool for specific biological interrogation. Researchers using IACS-9571 should, however, remain aware of its potent dual activity on both TRIM24 and BRPF1, as well as its weaker interactions with other bromodomains like BRPF2, BRPF3, and BAZ2B, which could confound results in certain cellular contexts. The experimental data and protocols provided in this guide offer a framework for the informed use and interpretation of studies involving this selective bromodomain inhibitor.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. bioengineer.org [bioengineer.org]
- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
On-Target Efficacy of IACS-9571 Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IACS-9571 hydrochloride's on-target performance against other known inhibitors of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1). The information presented is supported by experimental data to aid in the evaluation of this potent and selective dual bromodomain inhibitor.
Executive Summary
This compound is a high-affinity dual inhibitor of the TRIM24 and BRPF1 bromodomains, critical epigenetic readers implicated in various cancers. This guide confirms its on-target effects by comparing its biochemical and cellular potency, and selectivity against other known inhibitors targeting these proteins. The data demonstrates that this compound is among the most potent inhibitors for TRIM24 and BRPF1 developed to date. Furthermore, a novel proteolysis-targeting chimera (PROTAC) derived from an IACS-9571 analog, dTRIM24, offers an alternative mechanism of action through targeted protein degradation, showing enhanced anti-proliferative effects compared to bromodomain inhibition alone.
Comparative Performance of TRIM24 and BRPF1 Inhibitors
The following tables summarize the quantitative data for this compound and its comparators. Direct comparison should be made with caution where assays differ.
Table 1: Biochemical Potency and Binding Affinity
| Compound | Target(s) | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |
| IACS-9571 | TRIM24, BRPF1 | AlphaScreen | 8 (TRIM24) | [1] | |
| Isothermal Titration Calorimetry (ITC) | 31 (TRIM24), 14 (BRPF1) | [1] | |||
| Compound 34 | TRIM24, BRPF1 | Isothermal Titration Calorimetry (ITC) | 222 (TRIM24), 137 (BRPF1) | [2] | |
| GSK5959 | BRPF1 | Biochemical Assay | ~80 | [3] | |
| dTRIM24 | TRIM24 (Degrader) | Ligand Displacement Assay | 337.7 | [4] |
Table 2: Cellular Potency and Target Engagement
| Compound | Target(s) | Assay Type | EC50 (nM) | Cell Line(s) | Reference(s) |
| IACS-9571 | TRIM24, BRPF1 | AlphaLISA | 50 | - | [5] |
| GSK5959 | BRPF1 | NanoBRET | 980 | HEK293 | [3] |
| dTRIM24 | TRIM24 (Degrader) | Proliferation Assay | - (Suppresses growth more than IACS-9571) | MOLM-13 | [6] |
Table 3: Selectivity Profile
| Compound | Primary Target(s) | Selectivity vs. BRPF2 | Selectivity vs. BRPF3 | Selectivity vs. BRD4 | Reference(s) |
| IACS-9571 | TRIM24, BRPF1 | 9-fold | 21-fold | >7,700-fold | [1] |
| GSK5959 | BRPF1 | 100-fold | >1000-fold | >100-fold | [7] |
Experimental Protocols
Biochemical Inhibition Assay (AlphaScreen)
This assay quantifies the ability of a compound to disrupt the interaction between the bromodomain and a biotinylated histone peptide.
-
Reagents : GST-tagged TRIM24 bromodomain, biotinylated histone H3 peptide (containing acetylated lysine), Glutathione Donor beads, Streptavidin AlphaScreen Acceptor beads, assay buffer.
-
Procedure :
-
Add 5 µL of GST-TRIM24 and 5 µL of the test compound (e.g., IACS-9571) to the wells of a 384-well plate.
-
Add 5 µL of the biotinylated histone peptide to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of Glutathione Donor beads and 5 µL of Streptavidin AlphaScreen Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Cellular Target Engagement Assay (NanoBRET)
This assay measures the displacement of a fluorescently labeled tracer from the target protein within live cells by a test compound.
-
Reagents : HEK293 cells, plasmid encoding NanoLuc-BRPF1 fusion protein, plasmid for HaloTag-histone fusion, NanoBRET Nano-Glo Substrate, HaloTag NanoBRET 618 Ligand.
-
Procedure :
-
Co-transfect HEK293 cells with the NanoLuc-BRPF1 and HaloTag-histone plasmids and seed in a 96-well plate.
-
After 24 hours, add the HaloTag NanoBRET 618 Ligand and incubate for 2 hours.
-
Add the test compound (e.g., GSK5959) at various concentrations and incubate for 90 minutes.
-
Add the NanoBRET Nano-Glo Substrate.
-
Read the plate using a luminometer equipped with 450 nm and >610 nm filters. The BRET ratio is calculated, and a decrease in the ratio indicates target engagement by the compound.[8]
-
Signaling Pathways and Mechanisms
The on-target effects of this compound are best understood in the context of the signaling pathways regulated by TRIM24 and BRPF1.
TRIM24 Signaling Network
TRIM24 is a multifaceted protein with roles in transcriptional regulation and protein degradation. It has been shown to be an E3 ubiquitin ligase that can target p53 for degradation.[9] Additionally, TRIM24 is implicated in activating pro-oncogenic signaling pathways such as PI3K/Akt and Wnt/β-catenin.[1] Its bromodomain is crucial for recognizing acetylated histones, thereby recruiting transcriptional machinery to specific gene promoters.
Caption: TRIM24 signaling pathways and the inhibitory action of IACS-9571.
BRPF1 in Histone Acetyltransferase Complexes
BRPF1 acts as a crucial scaffolding protein for histone acetyltransferase (HAT) complexes, particularly those containing MOZ, MORF, and HBO1. The bromodomain of BRPF1 is responsible for tethering these complexes to acetylated chromatin, which facilitates the acetylation of histones and subsequent gene activation. Inhibition of the BRPF1 bromodomain disrupts this process.
Caption: Role of BRPF1 in HAT complexes and its inhibition by IACS-9571.
Experimental Workflow for Inhibitor Characterization
The general workflow for characterizing a novel inhibitor like IACS-9571 involves a multi-step process from initial screening to cellular validation.
Caption: A typical experimental workflow for inhibitor characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Development of small molecule inhibitors of BRPF1 and TRIM24 bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tripartite motif-containing 24 is a multifunctional player in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. NanoBRET® Bromodomain/Histone Interaction Assays [worldwide.promega.com]
IACS-9571 Hydrochloride: A Comparative Analysis of Selectivity for BRPF2 and BRPF3
For Immediate Release
HOUSTON – New data provides a detailed comparison of the selectivity profile of IACS-9571 hydrochloride, a potent dual inhibitor of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1), against the closely related bromodomain-containing proteins BRPF2 and BRPF3. This guide offers researchers, scientists, and drug development professionals an objective analysis of IACS-9571's performance, supported by experimental data, to inform research in epigenetics and oncology.
IACS-9571 is a high-quality chemical probe for evaluating the biological functions of TRIM24 and BRPF1 bromodomains.[1] Its utility is underscored by its demonstrated cellular potency and favorable pharmacokinetic properties.[1] Understanding its selectivity within the BRPF family is crucial for interpreting experimental outcomes and guiding the development of next-generation inhibitors.
Quantitative Selectivity Profile of IACS-9571
The inhibitory activity of this compound has been quantified against its primary targets and key off-targets within the BRPF family. The following table summarizes the binding affinities, providing a clear comparison of its selectivity.
| Target Protein | Binding Affinity (Kd) | Fold Selectivity vs. BRPF1 |
| BRPF1 | 2.1 nM | 1 |
| TRIM24 | 1.3 nM | N/A |
| BRPF2 | ~18.9 nM | 9-fold less potent than BRPF1 |
| BRPF3 | ~44.1 nM | 21-fold less potent than BRPF1 |
| BAZ2B | 400 nM | ~190-fold less potent than BRPF1 |
| TAF1 (BD2) | 1,800 nM | ~857-fold less potent than BRPF1 |
| BRD4 | >16,000 nM | >7,700-fold less potent than BRPF1 |
Note: Kd values for BRPF2 and BRPF3 are estimated based on the reported 9- and 21-fold selectivity against BRPF1 (Kd = 2.1 nM).[1][2][3][4] Data for other off-targets are provided for a broader selectivity context.
This data clearly demonstrates that while IACS-9571 is a potent inhibitor of BRPF1, it exhibits a notable degree of selectivity over BRPF2 and BRPF3.
Visualizing the BRPF Regulatory Pathway and IACS-9571's Point of Intervention
BRPF1, BRPF2, and BRPF3 act as scaffolding proteins within distinct histone acetyltransferase (HAT) complexes. These complexes play a critical role in chromatin remodeling and gene transcription by acetylating histone tails. The following diagram illustrates the general mechanism and the inhibitory action of IACS-9571.
Caption: BRPF proteins scaffold HAT complexes, which acetylate histones to regulate gene transcription. IACS-9571 inhibits the BRPF bromodomain, preventing recognition of acetylated histones.
Experimental Methodologies
The selectivity of this compound was determined using established biophysical and biochemical assays. The following protocols provide an overview of the methodologies employed.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between IACS-9571 and the bromodomain of a target protein.
Protocol:
-
Sample Preparation: The purified bromodomain of the target protein (e.g., BRPF1, BRPF2, BRPF3) is extensively dialyzed against the experimental buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to ensure buffer matching. This compound is dissolved in the final dialysis buffer to the desired concentration.
-
ITC Instrument Setup: The ITC instrument (e.g., a MicroCal calorimeter) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
Titration: The protein solution is loaded into the sample cell of the calorimeter. The IACS-9571 solution is loaded into the injection syringe. A series of small, sequential injections of the IACS-9571 solution into the protein solution are performed.
-
Data Acquisition: The heat change associated with each injection is measured. The raw data appears as a series of peaks corresponding to each injection.
-
Data Analysis: The raw data is integrated to determine the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software to determine the Kd, n, and ΔH.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen assay is a bead-based method used to assess the inhibition of the interaction between a bromodomain and its acetylated histone peptide ligand in a high-throughput format.
Protocol:
-
Reagent Preparation:
-
Biotinylated Histone Peptide: A biotinylated peptide corresponding to an acetylated histone tail (e.g., H4K16ac) is prepared in assay buffer.
-
GST-tagged Bromodomain: The purified GST-tagged bromodomain of the target protein (BRPF1, BRPF2, or BRPF3) is diluted in assay buffer.
-
IACS-9571: A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.
-
AlphaScreen Beads: Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads are prepared in the dark according to the manufacturer's instructions.
-
-
Assay Procedure:
-
The GST-tagged bromodomain, biotinylated histone peptide, and varying concentrations of IACS-9571 are incubated together in a microplate well to allow for binding to occur.
-
Glutathione-coated Acceptor beads are added to the wells and bind to the GST-tagged bromodomain.
-
Streptavidin-coated Donor beads are added and bind to the biotinylated histone peptide.
-
-
Signal Detection: In the absence of an inhibitor, the Donor and Acceptor beads are brought into close proximity through the protein-peptide interaction. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, resulting in light emission at 520-620 nm. In the presence of IACS-9571, the interaction is disrupted, the beads are separated, and the AlphaScreen signal is reduced.
-
Data Analysis: The intensity of the light emission is measured using an AlphaScreen-compatible plate reader. The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is calculated from the dose-response curve.
Conclusion
This compound is a potent dual inhibitor of TRIM24 and BRPF1 with well-defined selectivity against other bromodomain-containing proteins. While it demonstrates inhibitory activity against BRPF2 and BRPF3, it is 9-fold and 21-fold less potent, respectively, compared to its activity against BRPF1. This selectivity profile, established through rigorous biophysical and biochemical assays, makes IACS-9571 a valuable tool for dissecting the specific roles of TRIM24 and BRPF1 in cellular processes and disease. Researchers should consider this selectivity when designing experiments and interpreting results.
References
A Comparative Guide to the Phenotypic Consequences of IACS-9571 Hydrochloride Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phenotypic consequences of IACS-9571 hydrochloride treatment with alternative therapeutic strategies. The information presented is supported by experimental data to facilitate informed decisions in research and development.
IACS-9571 is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] Its mechanism of action centers on disrupting the "reading" of acetylated lysine (B10760008) residues on histones, thereby modulating gene expression.[3] This guide will delve into the observed cellular effects of IACS-9571 and compare them primarily with a direct evolution of this inhibitor, the TRIM24-targeting proteolysis targeting chimera (PROTAC), dTRIM24, and discuss its selectivity over Bromodomain and Extra-Terminal domain (BET) inhibitors like JQ1.
Data Presentation
The following tables summarize the quantitative data on the phenotypic consequences of IACS-9571 and its key comparator, dTRIM24, in different cancer cell lines.
Table 1: Comparative Effects of IACS-9571 and dTRIM24 on Cell Viability and Apoptosis in MOLM-13 Acute Myeloid Leukemia Cells [4]
| Treatment (Concentration) | Duration | Effect on Cell Growth | Apoptosis (PARP Cleavage) |
| IACS-9571 (5 µM) | 7 days | Modest suppression | No significant increase |
| dTRIM24 (5 µM) | 7 days | Significant suppression | Enhanced |
Table 2: Comparative Effects of IACS-9571 and dTRIM24 on Cell Viability in MCF-7 Breast Cancer Cells [4]
| Treatment | Duration | Effect on Cell Growth |
| IACS-9571 | Not specified | No effect |
| dTRIM24 | Not specified | No effect |
Table 3: Effect of IACS-9571 on Latent HIV-1 Reactivation in Jurkat T-cells [2]
| IACS-9571 Concentration | Duration | Fold Induction of Luciferase Expression |
| 25 µM | 4 hours | ~3-fold |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of IACS-9571 action.
Caption: Mechanism of dTRIM24 action.
Caption: Workflow for assessing cell viability and apoptosis.
Comparison with Alternatives
IACS-9571 vs. dTRIM24: Inhibition vs. Degradation
The most direct comparison to IACS-9571 is dTRIM24, a PROTAC that links an IACS-9571 analog to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] This converts the inhibitor into a degrader of TRIM24.
-
In Acute Myeloid Leukemia (MOLM-13 cells): While IACS-9571 showed only a modest effect on cell growth, dTRIM24 led to a significantly greater suppression of proliferation.[4] This was accompanied by enhanced apoptosis, as evidenced by increased cleavage of PARP.[4] This suggests that in this cell context, the complete removal of the TRIM24 protein is more effective than the inhibition of its bromodomain alone.[4]
-
In Breast Cancer (MCF-7 cells): Interestingly, neither IACS-9571 nor dTRIM24 had a discernible effect on the growth of MCF-7 cells.[4] This highlights the context-dependent nature of TRIM24 dependency in cancer.
-
Gene Expression: In MOLM-13 cells, dTRIM24 treatment resulted in a pronounced deregulation of a defined set of genes, whereas the effect of IACS-9571 on gene expression was comparatively ineffectual.[4]
IACS-9571 vs. BET Inhibitors (e.g., JQ1)
IACS-9571 is highly selective for TRIM24 and BRPF1 bromodomains and does not significantly interact with the BET sub-family of bromodomains, including BRD4.[2] This is a critical distinction from pan-BET inhibitors like JQ1.
-
Mechanism: While both IACS-9571 and JQ1 are bromodomain inhibitors, they target different protein families. This means they are likely to have distinct effects on gene expression and cellular phenotypes.
-
HIV-1 Reactivation: In the context of latent HIV-1, IACS-9571 was shown to act synergistically with JQ1 to reactivate the virus.[2] This suggests they work through different, yet complementary, pathways.
Phenotypic Consequences of IACS-9571 Treatment
Anti-proliferative and Pro-apoptotic Effects
As detailed above, the anti-proliferative and pro-apoptotic effects of IACS-9571 are cell-type specific. In MOLM-13 leukemia cells, it has a modest effect on proliferation, which is significantly enhanced when converted to a degrader.[4] In MCF-7 breast cancer cells, it shows no significant effect on cell growth.[4]
Reactivation of Latent HIV-1
A notable phenotypic consequence of IACS-9571 treatment is the reactivation of latent HIV-1. In Jurkat T-cell models of HIV-1 latency, IACS-9571 treatment leads to a dose-dependent increase in viral gene expression.[2] This effect is synergistic with other latency-reversing agents, including the BET inhibitor JQ1.[2]
Experimental Protocols
Cell Culture
-
MOLM-13 Cells: These suspension cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
MCF-7 Cells: This adherent cell line is commonly grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and often, insulin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CellTiter-Glo®)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere (for MCF-7) or stabilize (for MOLM-13) overnight.
-
Treat the cells with various concentrations of IACS-9571, dTRIM24, or vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Apoptosis Assay (PARP Cleavage by Western Blot)
-
Culture and treat MOLM-13 cells with IACS-9571, dTRIM24, or a positive control for apoptosis (e.g., staurosporine) for the indicated time.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PARP (that recognizes both full-length and cleaved forms) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.
HIV-1 Reactivation Assay (Luciferase Reporter Assay)
-
Use a Jurkat T-cell line that is latently infected with an HIV-1 construct containing a luciferase reporter gene.
-
Seed the cells in a multi-well plate.
-
Treat the cells with various concentrations of IACS-9571 or other latency-reversing agents.
-
Incubate for the specified time (e.g., 4 hours).
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the specific luciferase assay system being used.
-
Normalize luciferase activity to cell viability, if necessary.
References
- 1. Venetoclax triggers sublethal apoptotic signaling in venetoclax-resistant acute myeloid leukemia cells and induces vulnerability to PARP inhibition and azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IACS-9571 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step plan for the safe and legal disposal of IACS-9571 hydrochloride, a potent and selective inhibitor of TRIM24 and BRPF1. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following procedures are based on general best practices for the disposal of hazardous research-grade chemicals in a laboratory setting and are in line with guidelines from regulatory bodies such as the Environmental Protection Agency (EPA).
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to understand its potential hazards. As a novel research chemical, its toxicological properties may not be fully characterized. Therefore, it should be handled as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of dust or aerosols. |
II. Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Improper disposal can lead to environmental contamination and legal penalties.
-
Waste Identification and Classification : Treat this compound as a hazardous chemical waste. Do not mix it with non-hazardous waste.
-
Containerization :
-
Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, leak-proof lid.
-
The original product container, if empty and clean, can be used, but the label must be defaced or clearly marked as "WASTE."
-
For solutions, use a container that can accommodate the liquid volume without risk of spillage.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Note the date when the waste was first added to the container.
-
List any other components if it is a mixed waste stream.
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Waste Pickup and Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of the chemical down the drain or in the regular trash.[1]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
III. Regulatory Compliance
In the United States, the disposal of hazardous waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[2] Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA, which provides alternative requirements for managing hazardous waste in these settings.[3] Key compliance points include:
-
Waste Determination : Properly identifying and classifying hazardous waste.
-
Accumulation Time Limits : Adhering to the maximum time waste can be stored in a satellite accumulation area.
-
Manifesting : Ensuring that all shipments of hazardous waste are properly documented.
Researchers are advised to consult their institution's EHS department for specific guidance and to ensure full compliance with all applicable regulations.
IV. Experimental Workflow and Disposal Integration
The following diagram illustrates the integration of the disposal process into a typical experimental workflow involving this compound.
Caption: Workflow for handling and disposing of this compound.
This guide provides a framework for the responsible management and disposal of this compound. By adhering to these procedures, laboratory professionals can ensure a safe working environment and protect the environment. Always prioritize safety and consult with your institution's EHS office for specific guidance.
References
Essential Safety and Logistics for Handling IACS-9571 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent chemical compounds is paramount. This guide provides essential safety and logistical information for IACS-9571 hydrochloride, a selective dual inhibitor of TRIM24 and BRPF1 bromodomains. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Physicochemical Properties
A clear understanding of the compound's properties is the first step in safe handling.
| Property | Value |
| Molecular Formula | C₃₂H₄₄Cl₂N₄O₈S |
| Molecular Weight | 747.69 g/mol |
| Appearance | Crystalline solid, powder |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C for the short term (weeks) and -80°C for the long term (months to years)[1]. Keep in a dry and dark place[1]. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table outlines the recommended PPE.
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant, impervious gloves, such as nitrile rubber. |
| Eye/Face Protection | Use safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. |
| Skin and Body Protection | A lab coat should be worn at all times. For procedures with a higher risk of exposure, consider a disposable gown. |
| Respiratory Protection | For handling the powder outside of a certified chemical fume hood or for procedures that may generate dust or aerosols, a NIOSH-approved respirator is recommended. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes risks and ensures experimental integrity.
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all weighing and initial dilutions of the powdered compound within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use a dedicated, calibrated balance for weighing.
-
Clean the weighing area and spatula with an appropriate solvent (e.g., 70% ethanol) after use.
2. Solution Preparation:
-
This compound is soluble in DMSO.[2]
-
When preparing stock solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Label the solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.
3. Experimental Use:
-
All procedures involving the handling of this compound solutions should be performed in a chemical fume hood.
-
Use appropriate, calibrated pipettes for accurate measurement.
-
Avoid direct contact with the skin and eyes. In case of accidental contact, immediately follow the first aid measures outlined in the Safety Data Sheet (SDS).
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
2. Waste Disposal:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
Ensure waste containers are securely sealed before being transferred to the designated waste collection area.
-
Never dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the operational workflow, the following diagram illustrates the key steps and decision points for handling this compound safely.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
